beta-Estradiol 17-acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHOQNJVHDHYRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
beta-Estradiol 17-acetate mechanism of action vs 17-beta-estradiol
Technical Guide: -Estradiol 17-Acetate vs. 17- -Estradiol
Mechanisms of Action, Pharmacokinetics, and Experimental Applications[1][2][3]
Executive Summary
This technical guide delineates the functional and mechanistic distinctions between 17-
The Core Distinction: E2 is a direct-acting ligand with high affinity for Estrogen Receptors (ER
Chemical & Structural Divergence[1]
The functional disparity between these two compounds is rooted in the molecular interactions at the receptor's Ligand Binding Domain (LBD).[2]
| Feature | 17- | |
| CAS Number | 50-28-2 | 1743-60-8 |
| Molecular Formula | ||
| Key Functional Group | 17 | 17 |
| Lipophilicity (LogP) | ~4.01 | ~4.6 (Estimated) |
| Primary Role | Direct Agonist | Prodrug / Depot Formulation |
| Solubility | Ethanol, DMSO, sparingly in water | Higher solubility in non-polar oils |
The 17-Position Criticality
In the wild-type Estrogen Receptor (ER), the 17
-
E2-17Ac Impact: The acetate group replaces the hydroxyl hydrogen and adds bulk. This eliminates the critical H-bond donor capability and introduces steric clashes within the LBD, drastically reducing intrinsic binding affinity until hydrolysis occurs.[2]
Mechanism of Action: The Bioactivation Pathway
While E2 directly translocates to the nucleus to bind ERs, E2-17Ac must undergo metabolic conversion.[1][2]
Step 1: Cellular Entry & Hydrolysis
E2-17Ac is highly lipophilic, facilitating rapid passive diffusion across plasma membranes.[1][2] Once intracellular (or in plasma), it encounters non-specific esterases (e.g., carboxylesterases).[1][2]
-
Reaction:
[1] -
Kinetics: The acetate ester (2 carbons) is hydrolyzed more rapidly than longer-chain esters like valerate (5 carbons) or cypionate (8 carbons), leading to a faster onset of action compared to those "deep depot" esters.[1]
Step 2: Receptor Activation
Once converted to E2, the mechanism converges with the standard estrogen signaling pathway:
-
Binding: E2 binds ER
or ER in the cytoplasm/nucleus.[2] -
Dimerization: Receptors homodimerize or heterodimerize.[1][2]
-
Translocation: The complex moves to the nucleus.[2]
-
Transcription: Binding to Estrogen Response Elements (EREs) recruits co-activators, initiating gene transcription.[1][2]
Visualization: Comparative Signaling Pathways
Caption: Figure 1. Comparative activation pathways. E2-17Ac acts as a precursor, requiring enzymatic hydrolysis to generate the active ligand (E2) capable of high-affinity receptor binding.[1][2]
Pharmacokinetics (PK) & Binding Data[1][4]
The utility of E2-17Ac lies in its PK profile rather than unique pharmacodynamics.[2]
Relative Binding Affinity (RBA)
Data indicates that without hydrolysis, the acetate derivative has significantly reduced affinity.[1][2]
| Compound | RBA (ER | RBA (ER | Notes |
| 17- | 100% | 100% | Reference standard.[1] |
| Estradiol 17-Acetate | ~31–45% | ~24% | *Values are often inflated in assays due to partial hydrolysis during incubation.[1][2] Intrinsic affinity is <10%.[1][2] |
| Estradiol Valerate | 2–11% | <2% | Longer chain = lower immediate affinity.[1] |
Hydrolysis Kinetics
-
Plasma Half-life (Prodrug): E2-17Ac is rapidly hydrolyzed in plasma (minutes to hours depending on species).[1]
-
Depot Effect: When dissolved in oil (e.g., sesame, corn) and injected IM/SC, the lipophilic acetate ester slows the partitioning of the drug from the oil vehicle into the aqueous tissue fluid.[2]
Experimental Protocols
A. In Vitro: Handling & Solubility
Critical Warning: Do not use E2-17Ac in cell-free binding assays expecting immediate results unless you add esterases.[1][2] In cell culture, results will depend on the cell line's esterase expression levels.[2]
-
Solvent Choice:
-
Stock Preparation:
-
Cell Treatment:
B. In Vivo: Preparation of Oil Depot (Mouse/Rat)
This protocol creates a sustained-release formulation.[1]
Materials:
-
Vehicle: Sesame oil or Corn oil (sterile filtered).[1]
-
Co-solvent: Benzyl alcohol (optional, preservative/solubilizer).[1][2]
Protocol:
-
Weighing: Weigh the required amount of E2-17Ac (e.g., for a 10 mg/mL final concentration).
-
Dissolution:
-
Heating: Gently heat the mixture to 37–50°C with vortexing until the crystal structure completely dissolves. The solution must be clear.
-
Sterilization: Pass through a 0.22
m hydrophobic (PTFE) syringe filter.[1][2] -
Administration: Inject Subcutaneously (SC) or Intramuscularly (IM).[1]
Workflow Logic for Compound Selection
Caption: Figure 2.[1] Decision matrix for selecting between E2 and E2-17Ac based on experimental goals. E2-17Ac is rarely the correct choice for acute in vitro mechanistic studies.
References
-
Janze, S. et al. (2013).[1][2] "Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms." PLOS One.[1][2] Link
-
Kuhl, H. (2005).[1][2] "Pharmacology of estrogens and progestogens: influence of different routes of administration." Climacteric. Link
-
Cayman Chemical. (2023).[1][2] "17β-Estradiol Product Information & Solubility." Link
-
PubChem. (2024).[1][2] "Estradiol 17-acetate Compound Summary." National Library of Medicine.[2] Link
-
Selleck Chemicals. (2024).[1][2] "β-Estradiol 17-Acetate Datasheet and Solubility." Link
Biological Activity and Prodrug Mechanics of Estradiol 17-Acetate
This technical guide details the biological activity, pharmacokinetics, and experimental applications of Estradiol 17-Acetate (E2-17Ac) .[1]
Executive Summary
Estradiol 17-Acetate (E2-17Ac) is a synthetic ester prodrug of the endogenous hormone 17
Its biological utility is defined by its rapid hydrolysis kinetics .[1] In vivo, it functions as a transient prodrug, quickly liberating active estradiol via non-specific esterases.[1] This characteristic makes it a critical tool for studying esterase distribution (e.g., in skin or blood-brain barrier models) and for controlled-release systems where a "burst" or short-duration release is preferred over the depot effect of longer-chain esters.[1]
Critical Distinction: 17-Acetate vs. 3-Acetate
| Feature | Estradiol 17-Acetate (Subject of this Guide) | Estradiol 3-Acetate (Commercial) |
| Ester Position | C17 (Aliphatic hydroxyl) | C3 (Phenolic hydroxyl) |
| Primary Use | Research (Metabolism, Neuroprotection), Short-acting prodrug | Clinical (Vaginal Rings, Oral), HRT |
| Hydrolysis | Rapid (mediated by 17 | Very Rapid (Phenolic esters are chemically labile) |
| CAS Number | 1743-60-8 | 4245-41-4 |
Molecular Mechanism & Prodrug Rationale
Structural Pharmacology
The biological activity of E2-17Ac is strictly latent . The estrogen receptor (ER
-
Native State: Low affinity for ER
/ER (~30-40% relative to E2, but often functionally inert until hydrolysis).[1] -
Active State: Upon enzymatic cleavage of the acetate group, the molecule becomes 17
-estradiol, restoring full nanomolar affinity ( nM).[1]
Hydrolysis Pathway
The conversion is catalyzed by carboxylesterases (EC 3.1.1.1) and arylesterases found ubiquitously in plasma, liver microsomes, and tissues like the skin and endometrium.
Figure 1: The bioactivation pathway of Estradiol 17-Acetate.[1] The ester group at C17 prevents receptor binding until removed by esterases.
In Vivo Pharmacokinetics (PK)
Absorption and Distribution
-
Route Dependency:
-
Skin Metabolism: Studies indicate that E2-17Ac is effectively metabolized to E2 during transport across the skin. The highest hydrolytic activity is often localized in the basal layer of the epidermis (80–120
m depth).
Metabolism and Excretion
Unlike long-chain esters (e.g., Cypionate) which partition into adipose tissue to form a "depot," the short-chain 17-acetate is hydrolyzed within minutes to hours depending on the matrix.[1]
-
Half-life (
): In human plasma, the in vitro half-life is approximately 1 minute .[1] In vivo, it is considered a "flash" prodrug—detectable levels of the intact ester vanish rapidly, leaving the active E2 curve. -
Metabolites: E2, Estrone (E1), and their conjugates (sulfates/glucuronides).[1]
Comparative Pharmacokinetic Data
| Parameter | Estradiol (E2) | Estradiol 17-Acetate | Estradiol Valerate |
| Lipophilicity (LogP) | 3.3 | ~4.0 | 5.6 |
| Hydrolysis Rate | N/A | Rapid (Minutes) | Moderate (Hours/Days) |
| Depot Effect | None | Minimal | Significant (Oil depot) |
| Bioavailability (Oral) | Low (<5%) | Improved (due to stability) | Improved |
Biological Activity & Pharmacodynamics[2][3][4]
Neuroprotection and Endothelial Vitality
Recent research highlights E2-17Ac's utility in in vitro models of the Blood-Brain Barrier (BBB).[1]
-
Mechanism: It enhances the vitality of human brain microvascular endothelial cells (hBMECs).[1]
-
Advantage: Its lipophilicity allows it to penetrate cell membranes efficiently before intracellular esterases convert it to active E2, which then upregulates mitochondrial function and glycolytic enzymes via ER
.
Uterotrophic Activity
In rodent models (rat uterine weight assay), E2-17Ac exhibits estrogenic potency equivalent to E2 on a molar basis, provided the animal has functional esterase activity.[1]
-
Observation: Administration results in uterine epithelial thickening and water imbibition.
-
Timeline: Effects are observed within 6–24 hours post-administration, tracking the release of free E2.
Experimental Protocols
Protocol A: In Vitro Hydrolysis Assay (Plasma Stability)
To determine the rate of conversion from E2-17Ac to E2.
Materials:
-
Pooled Rat/Human Plasma (heparinized).[1]
-
E2-17Ac stock (1 mg/mL in DMSO).[1]
-
Acetonitrile (ACN) with Internal Standard (e.g., Estradiol-d3).[1]
Workflow:
-
Pre-incubation: Warm 1 mL plasma to 37°C in a water bath.
-
Spike: Add E2-17Ac to a final concentration of 1
M (keep DMSO <0.1%). -
Sampling: Aliquot 100
L at minutes. -
Quench: Immediately transfer aliquot into 300
L ice-cold ACN (stops esterase activity). -
Analysis: Centrifuge (10,000 x g, 5 min). Analyze supernatant via LC-MS/MS monitoring transitions for E2-17Ac (314
fragment) and E2 (272 fragment).
Protocol B: In Vivo Pharmacokinetics (Rat)
To measure systemic exposure of the active metabolite (E2).[1]
Figure 2: Workflow for assessing the in vivo pharmacokinetics of E2-17Ac. Note the critical inhibition step to prevent artificial hydrolysis during sample processing.
References
-
Woolfson, A. D., et al. (1999).[1] "Design of an intravaginal ring for the controlled delivery of estradiol acetate." Journal of Controlled Release, 61(1-2), 137-144.[1] (Discusses ester solubility and hydrolysis).
-
Hikima, T., et al. (2002).[1] "Comparison of skin distribution of hydrolytic activity for bioconversion of beta-estradiol 17-acetate between man and several animals in vitro." European Journal of Pharmaceutics and Biopharmaceutics, 54(2), 155-160.[1][2] Link
-
Selleck Chemicals. "this compound Datasheet." (Chemical properties and structure confirmation). Link
-
Garratt, M., et al. (2018).[1] "17-alpha estradiol: a lifespan-extending anti-inflammatory agent."[3] (Contrasts with 17-beta isomers).
-
Gulino, R., et al. (2022).[1] "this compound enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery." Neural Regeneration Research, 18(2).[1] Link
-
Lievertz, R. W. (1987).[1] "Pharmacology and pharmacokinetics of estrogens." American Journal of Obstetrics and Gynecology, 156(5), 1289-1293.[1] (General estrogen ester kinetics).
Sources
Technical Differentiation of Estradiol 17-Acetate and Estradiol 3-Acetate
[1][2]
Executive Summary
Estradiol 17-acetate (E2-17A) and estradiol 3-acetate (E2-3A) are regioisomeric mono-esters of the endogenous steroid 17
-
Estradiol 3-Acetate (E2-3A): A clinically utilized prodrug (e.g., Femtrace, Femring).[1] The esterification of the phenolic A-ring hydroxyl group renders it highly labile to plasma esterases (
seconds in serum), serving as a rapid-release delivery vehicle.[1] It exhibits superior solubility in silicone elastomers, making it critical for vaginal ring formulations.[1] -
Estradiol 17-Acetate (E2-17A): Primarily a research compound and metabolic intermediate.[1][2] Esterification occurs at the aliphatic D-ring secondary hydroxyl.[1] It is less chemically labile than the 3-isomer but retains significant affinity for the estrogen receptor (ER) compared to the 3-isomer, which is largely inactive until hydrolyzed.[1]
Structural Chemistry & Physicochemical Properties[1][4]
The core difference lies in the regiochemistry of the acetate group.
-
C3 Position (Phenolic): In E2-3A, the acetate is attached to the aromatic A-ring.[1] Phenolic esters are chemically less stable than aliphatic esters due to the better leaving group ability of the phenoxide ion upon hydrolysis.
-
C17 Position (Aliphatic): In E2-17A, the acetate is attached to the C17
secondary alcohol on the D-ring.[1] This bond is more robust, typical of secondary aliphatic esters.[1]
Data Summary Table
| Property | Estradiol 3-Acetate (E2-3A) | Estradiol 17-Acetate (E2-17A) |
| CAS Number | 4245-41-4 | 1743-60-8 |
| Molecular Weight | 314.42 g/mol | 314.42 g/mol |
| Melting Point | 136.5 – 137.5 °C | ~119 °C |
| Hydrolysis | ~28 seconds (Rapid) | Minutes (Short, but > E2-3A) |
| Receptor Affinity (RBA) | Very Low (<5%) | Moderate (31–45%)* |
| Solubility | High in silicone/polymers | Moderate in organic solvents |
| Clinical Status | Marketed (HRT) | Research / Non-marketed |
*Note: RBA for E2-17A is often confounded by partial hydrolysis in assay buffers.[1]
Pharmacology: Receptor Binding & Mechanism
The "A-Ring Anchor" Hypothesis
The estrogen receptor (ER) ligand-binding domain (LBD) relies heavily on hydrogen bonding with the C3-phenolic hydroxyl group and the C17-hydroxyl group .[1]
-
Estradiol 3-Acetate: The acetylation of the C3-OH blocks the critical hydrogen bond donor required for high-affinity anchoring in the ER pocket (specifically with Glu353 and Arg394 in ER
).[1] Consequently, E2-3A is pharmacologically inactive in vitro until it is hydrolyzed to E2.[1] It acts purely as a prodrug .[1] -
Estradiol 17-Acetate: The C17-OH acts as a hydrogen bond acceptor/donor (with His524 in ER
).[1] Acetylation here perturbs binding but does not abolish it as drastically as C3 modification.[1] E2-17A retains partial intrinsic activity, though it is also metabolized to E2 in vivo.[1]
Pathway Visualization
The following diagram illustrates the metabolic convergence of both isomers into the bioactive 17
Caption: Metabolic convergence of acetate esters. E2-3A hydrolyzes rapidly to E2, while E2-17A can bind directly or hydrolyze.[1]
Pharmacokinetics (PK) & Hydrolysis Kinetics
Hydrolysis Kinetics
The hydrolytic instability of E2-3A is a defining feature.[1] In human plasma, the hydrolysis is catalyzed by arylesterases (e.g., albumin esterase, butyrylcholinesterase).[1]
-
In Vitro (Human Serum):
seconds.[1][3] -
In Vitro (Whole Blood):
seconds (slower due to anticoagulant inhibition of esterases).[1][3] -
E2-17A: While also short-lived compared to valerate or cypionate esters, the aliphatic ester bond is more resistant to spontaneous and enzymatic cleavage than the phenolic ester.[1]
Clinical Application: The Solubility Factor
Why use E2-3A in vaginal rings (Femring)?
-
Silicone Solubility: E2-3A has significantly higher solubility in cured silicone elastomers compared to native estradiol.[1] This allows for a higher drug load and a zero-order release profile driven by diffusion.[1]
-
Rapid Activation: Once released from the silicone matrix into the aqueous vaginal fluid and subsequently the bloodstream, the "labile" acetate group falls off almost instantly, delivering bioidentical estradiol without the need for hepatic activation.
Experimental Protocols
A. Regioselective Enzymatic Synthesis
Synthesizing mono-esters chemically often results in mixtures.[1] Enzymatic synthesis offers high regioselectivity.[1]
Objective: Synthesize Estradiol 17-Acetate selectively.
Reagents: 17
Protocol:
-
Dissolution: Dissolve 100 mg of 17
-estradiol in 10 mL of anhydrous toluene. -
Acyl Donor: Add excess vinyl acetate (5 equivalents).[1]
-
Catalysis: Add 50 mg of immobilized Candida rugosa lipase.
-
Incubation: Shake at 40°C at 200 rpm.
-
Mechanism: CRL shows strong preference for the secondary alcohol at C17 over the phenolic C3 in hydrophobic solvents.
-
-
Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). E2-17A will appear as a distinct spot.[1]
-
Termination: Filter off the enzyme to stop the reaction.
-
Purification: Evaporate solvent and purify via flash chromatography on silica gel.
B. Analytical Separation (HPLC)
Analyzing E2-3A requires care to prevent on-column hydrolysis.[1]
System: HPLC with UV detection (280 nm). Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1] Mobile Phase: Acetonitrile : Water (50:50 v/v).[1][4] Note: Avoid high pH buffers which accelerate phenolic ester hydrolysis. Flow Rate: 1.0 mL/min. Temperature: 25°C (Do not heat the column). Expected Elution:
References
-
FDA Access Data. (2003).[1] Femtrace (Estradiol Acetate) Clinical Pharmacology Review. Retrieved from [Link]
-
Woolfson, A. D., et al. (1999).[1] Design of an intravaginal ring for the controlled delivery of 17beta-estradiol as its 3-acetate ester. Journal of Controlled Release. Retrieved from [Link]
-
PubChem. (n.d.).[1][5] Estradiol 3-Acetate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Wikipedia. (n.d.).[1] Estradiol 17beta-acetate.[1][6][7][8][9] Retrieved from [Link]
-
Mellon, F. A., et al. (2005).[1] Regioselective enzymatic synthesis of estradiol 17-fatty acid esters. Arkivoc. Retrieved from [Link]
Sources
- 1. Estradiol 17-acetate 3-benzoate | C27H30O4 | CID 107615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. β-Estradiol 17-acetate =99 1743-60-8 [sigmaaldrich.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estradiol Acetate | C20H26O3 | CID 9818306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. b-Estradiol 17-Acetate | CAS 1743-60-8 | LGC Standards [lgcstandards.com]
- 8. selleckchem.com [selleckchem.com]
- 9. targetmol.cn [targetmol.cn]
Technical Deep Dive: Estrogen Receptor Binding Affinity of Beta-Estradiol 17-Acetate
Executive Summary
Beta-Estradiol 17-acetate (E2-17Ac) represents a critical structural probe in estrogen receptor (ER) pharmacology. Unlike its parent compound, 17
This guide dissects the binding mechanics, provides validated affinity data, and outlines a self-verifying experimental protocol to distinguish between the activity of the intact ester and its hydrolyzed metabolite.
Molecular Mechanism & Structural Biology
The 17-Position Criticality
The high-affinity binding of 17
-
A-Ring Anchoring: The phenolic 3-OH group forms hydrogen bonds with Glu353 and Arg394 (in ER
). -
D-Ring Anchoring: The 17
-OH group forms a critical hydrogen bond with His524 (in ER ) or His475 (in ER ).
Impact of 17-Acetylation
Acetylation at the 17
-
Loss of H-Bonding: The esterification caps the hydroxyl group, eliminating the direct hydrogen bond donor/acceptor interaction with Histidine 524.
-
Steric Clash: The acetate group adds bulk (
) to a restricted region of the hydrophobic pocket.
Despite these factors, E2-17Ac retains measurable affinity. This suggests the LBD possesses sufficient plasticity to accommodate the acetate moiety, likely through the displacement of water molecules or minor helix 12 realignment, though the energetic penalty results in a lower association constant (
Binding Affinity Profile
The following data aggregates relative binding affinities (RBA) and calculated inhibition constants (
Table 1: Binding Affinity of E2-17Ac vs. E2
| Ligand | Receptor Subtype | Relative Binding Affinity (RBA)* | Calculated | Binding Character |
| 17 | ER | 100% | 0.13 | High-Affinity Agonist |
| ER | 100% | 0.15 | High-Affinity Agonist | |
| Estradiol 17-Acetate | ER | 31 – 45% | 0.29 – 0.42 | Moderate Affinity |
| ER | 24% | ~0.60 | Moderate Affinity |
-
RBA is normalized to E2 = 100%.[1] Sources: [1], [2].[2][3][4][5][6][7][8][9][10][11]
-
Calculated
assumes a standard E2 of 0.13 nM. Actual values may vary based on buffer conditions and temperature.
The Hydrolysis Confound
Critical Note: The values above often represent a composite of the intact ester and hydrolyzed E2 generated during the assay incubation.
-
Hydrolysis Half-Life: The 17-acetate is significantly more stable than the 3-acetate isomer. While E2-3-acetate hydrolyzes in <1 minute in plasma, E2-17-acetate has a hydrolysis half-life of ~4 hours [3].[8]
-
Implication: In short-duration assays (<2 hours) performed at 4°C, the measured affinity more accurately reflects the intact ester. In long-duration equilibrium assays at 37°C, the result is skewed by the generation of free E2.
Metabolic Activation Pathway
Understanding the conversion of E2-17Ac is essential for interpreting in vivo versus in vitro data.
Figure 1: Dual-pathway activation. E2-17Ac can bind ER directly (dashed blue line) but is primarily converted to the more potent E2 via intracellular esterases.
Experimental Protocol: Esterase-Controlled Binding Assay
To determine the true binding affinity of E2-17Ac without interference from its metabolite, you must suppress esterase activity.
Reagents & Equipment
-
Receptor Source: Recombinant Human ER
LBD (avoid uterine cytosol to minimize esterase contamination). -
Radioligand:
-17 -Estradiol (Specific Activity > 80 Ci/mmol). -
Competitor: Unlabeled E2-17Ac (purity >99%).
-
Esterase Inhibitor Cocktail: 100
M PMSF (Phenylmethylsulfonyl fluoride) + 50 M BNPP (Bis-p-nitrophenyl phosphate).
Step-by-Step Methodology
Step 1: Lysate Preparation (Temperature Control)
-
Thaw recombinant ER proteins on ice.
-
Critical Control: Maintain all buffers at 4°C . Esterase activity is significantly reduced at this temperature.
Step 2: Inhibitor Pre-Incubation
-
Incubate the receptor preparation with the Esterase Inhibitor Cocktail for 30 minutes at 4°C before adding any ligand.
-
Why? This irreversibly inactivates serine esterases present in the prep.
Step 3: Competitive Binding Setup
-
Prepare a 12-point dilution series of E2-17Ac (10 pM to 10
M). -
Add
-E2 (fixed concentration, e.g., 1 nM) to all wells. -
Add the pre-treated receptor mix.
Step 4: Equilibrium Incubation
-
Incubate for 18 hours at 4°C .
-
Note: While 37°C allows faster equilibrium, it accelerates hydrolysis. 4°C is mandatory for ester stability.
Step 5: Separation & Counting
-
Separate bound vs. free ligand using Hydroxylapatite or Dextran-Coated Charcoal (DCC).
-
Quantify via Liquid Scintillation Counting (LSC).
Step 6: Data Analysis
-
Plot % Specific Binding vs. Log[Competitor].
-
Fit to a one-site competition model.
-
Validation Check: If the Hill slope is significantly < 1.0, suspect partial hydrolysis or negative cooperativity.
Logic Workflow: Assay Validation
Figure 2: Experimental decision tree. Path B is required to isolate the specific pharmacodynamics of the ester.
References
-
Estradiol 17β-acetate - Relative Binding Affinity Data. Wikipedia / IUPHAR Database.
-
Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLOS ONE, 2013.
-
The clearance and metabolism of estradiol and estradiol-17-esters in the rat. Endocrinology, 1980.
-
Fatty Acyl Esterification and Deesterification of 17β-estradiol in Human Breast Subcutaneous Adipose Tissue. J Clin Endocrinol Metab, 2012.
Sources
- 1. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. Fatty acyl esterification and deesterification of 17β-estradiol in human breast subcutaneous adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 17β-estradiol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Estradiol 17β-acetate - Wikipedia [en.wikipedia.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol [mdpi.com]
role of beta-Estradiol 17-acetate in endothelial cell viability
Technical Guide: Optimizing Endothelial Viability with -Estradiol 17-Acetate (E2-17A)
Executive Summary
This technical guide delineates the critical role of
While 17
This guide moves beyond generic cell culture advice, providing a mechanistic rationale and a precision protocol for using E2-17A to prevent senescence and apoptosis in microvascular models.
Mechanistic Pharmacodynamics
To utilize E2-17A effectively, one must understand that it functions primarily as a stable precursor . Its efficacy stems from its conversion to 17
The Prodrug Advantage
In aqueous culture media, standard 17
-
Lipophilicity: Enhances membrane permeability.
-
Intracellular Trapping: Once enters the cell, intracellular esterases hydrolyze the acetate group, releasing active 17
-estradiol (E2) directly into the cytoplasm. -
Sustained Activation: Creates a "reservoir" effect, preventing the rapid "peak-and-trough" signaling often seen with direct E2 supplementation.
Signaling Cascades
Once hydrolyzed to E2, the molecule drives viability via two distinct temporal pathways:
-
Rapid Non-Genomic Signaling (Minutes): E2 binds to membrane-associated Estrogen Receptors (mER), activating the PI3K/Akt pathway. This leads to the phosphorylation of eNOS (endothelial Nitric Oxide Synthase), releasing Nitric Oxide (NO). NO is a potent vasodilator and, critically, an anti-apoptotic factor that inhibits caspase activation.
-
Genomic Signaling (Hours/Days): Ligand-bound ERs translocate to the nucleus, binding to Estrogen Response Elements (EREs). This upregulates survival genes (e.g., Bcl-2, VEGF) and downregulates senescence markers (e.g., p53, p21).
Visualization: The E2-17A Activation Pathway
The following diagram illustrates the conversion and dual-pathway activation essential for endothelial survival.
Figure 1: Intracellular hydrolysis of E2-17A and subsequent divergence into rapid survival signaling (NO production) and long-term proliferation (Gene Expression).
Critical Application: Human Brain Microvascular Endothelial Cells (hBMECs)[1][2]
Recent authoritative research has identified a gender-specific and tissue-specific requirement for E2-17A. This is not merely an additive; for specific subsets of cells, it is a binary switch between life and death.
The "Female White Matter" Anomaly
While Gray Matter (GM) derived ECs are generally robust, White Matter (WM) ECs from female donors exhibit a unique vulnerability.[1] They fail to adhere or proliferate without estrogenic support.[1]
| Donor Source | Tissue Type | E2-17A Requirement | Outcome without E2-17A | Outcome with 10 nM E2-17A |
| Male | Gray Matter | Optional (Beneficial) | Viable, slow growth | Enhanced post-thaw recovery |
| Male | White Matter | Moderate | Reduced density | Improved density |
| Female | White Matter | CRITICAL | Complete cell loss / Non-adherence | Full viability & Confluence |
Key Insight: E2-17A at 10 nM is the threshold concentration required to rescue Female WM-hBMECs.[1][2] Withdrawal of the compound leads to irreversible senescence and detachment within days.
Technical Protocol: E2-17A Supplementation System
This protocol is designed to ensure stability and bioactivity.
Reagent Preparation
Objective: Create a stable stock solution that minimizes precipitation and maximizes shelf-life.
-
Source Material:
-Estradiol 17-acetate (CAS: 1743-60-8), 98% purity. -
Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.
-
Stock Concentration (10 mM):
-
Dissolve 2.72 mg of E2-17A in 1.0 mL of DMSO.
-
Note: Avoid aqueous buffers for the stock; the ester is prone to hydrolysis in water over time.
-
-
Storage: Aliquot into light-protected (amber) glass vials. Store at -20°C. Stable for 12 months.
-
Working Solution (10 nM):
-
Dilute the stock 1:1,000,000 in culture medium.
-
Stepwise Dilution: Perform a serial dilution (e.g., 1:1000 in DMSO, then 1:1000 in media) to ensure accurate pipetting of the final volume.
-
Final DMSO concentration must be
to avoid solvent toxicity.[3]
-
Culture Rescue Workflow
Objective: Rescue cryopreserved hBMECs or establish fresh cultures from female resections.
-
Thawing: Thaw cells rapidly at 37°C.
-
Seeding: Resuspend in EGM-2 or similar endothelial basal medium supplemented with 10 nM E2-17A immediately.
-
Adhesion Check (Day 1-3): Monitor for "swirling patterns" (whorls).
-
Validation: Healthy ECs in the presence of E2-17A will form tight, contact-inhibited monolayers.
-
Failure Mode: Scattered, rounded cells indicate insufficient esterase activity or lack of E2-17A.
-
-
Maintenance: Refresh media with fresh E2-17A every 48 hours. Do not starve female WM cells of E2-17A; recovery after starvation is often impossible.
Visualization: Decision Logic for E2-17A Use
Use this flowchart to determine when to introduce E2-17A into your endothelial workflow.
Figure 2: Decision matrix for E2-17A supplementation based on donor demographics and tissue origin.
Validation and Quality Control
To ensure the E2-17A is biologically active and the endothelial phenotype is maintained, perform the following validation assays:
-
CD31 (PECAM-1) Immunofluorescence:
-
Cells treated with E2-17A should show continuous, sharp membrane staining for CD31.
-
Note: E2-17A treatment does not induce tumoral markers (like CD62E/E-Selectin) in the absence of inflammatory stimuli, ensuring the cells remain quiescent and normal [1].
-
-
Senescence-Associated
-Galactosidase (SA- -Gal):-
Perform staining at Passage 4-6.
-
Success Criteria: <5% positive (blue) cells. E2-17A actively suppresses p53/p21-mediated senescence [2].
-
-
Tube Formation Assay:
-
Plate cells on Matrigel.
-
E2-17A treated cells should form robust capillary-like networks within 6-12 hours, driven by upregulated VEGF signaling [3].
-
References
-
Bighin
-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery."[1] Neural Regeneration Research.- Core reference establishing the specific requirement of E2-17A for female white m
-
Lin, Y., et al. (2018). "17
-estradiol inhibits human umbilical vascular endothelial cell senescence by regulating autophagy via p53." Cytokine.- Mechanistic grounding for the anti-senescence properties of the hydrolyzed estradiol.
-
Caulin-Glaser, T., et al. (1997). "17
-estradiol regulation of human endothelial cell basal nitric oxide release, independent of cytosolic Ca2+ mobilization."[4] Circulation Research.- Foundational text on the rapid, non-genomic NO release triggered by estradiol.
-
STEMCELL Technologies. "17 beta-Estradiol Product Information & Stability."
- Technical data on solubility and stability of estradiol compounds in culture.
Sources
- 1. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. 17 beta-estradiol regulation of human endothelial cell basal nitric oxide release, independent of cytosolic Ca2+ mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Dissolution of β-Estradiol 17-Acetate in DMSO and Ethanol for Research Applications
Introduction: The Criticality of Solvent Selection
β-Estradiol 17-acetate (CAS 1743-60-8) is a synthetic ester of the endogenous estrogen, 17β-estradiol. The addition of the 17-acetate group enhances its lipophilicity and can alter its pharmacokinetic profile. As a key tool in endocrinology, cancer research, and drug development, the reliable and reproducible preparation of β-Estradiol 17-acetate solutions is fundamental to experimental success. Improper dissolution can lead to inaccurate concentration assessments, compound precipitation, and ultimately, invalid experimental outcomes.
This guide provides a detailed analysis of dimethyl sulfoxide (DMSO) and ethanol as solvents for β-Estradiol 17-acetate. It offers field-proven protocols and explains the underlying chemical principles to empower researchers to make informed decisions tailored to their specific experimental needs.
Physicochemical Profile of β-Estradiol 17-Acetate
A clear understanding of the compound's properties is essential for proper handling and solution preparation.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₆O₃ | [1] |
| Molecular Weight | 314.42 g/mol | [1] |
| Appearance | Powder / Crystalline Solid | [1] |
| Storage (Solid) | Room Temperature or as specified by supplier | [1] |
Solubility Characteristics and Protocols
While specific quantitative solubility data for β-Estradiol 17-acetate is not widely published, information from chemical suppliers and data on the parent compound, 17β-estradiol, provide a strong basis for effective dissolution.
Dissolution in Dimethyl Sulfoxide (DMSO)
Causality & Rationale: DMSO is a polar aprotic solvent with a strong dipole moment, making it an excellent solvent for a wide range of organic molecules, including steroids. Its ability to disrupt crystal lattice forces without forming strong hydrogen bonds with the solute allows for high concentrations of compounds like β-Estradiol 17-acetate to be achieved. However, it is crucial to use anhydrous (dry) DMSO, as absorbed moisture can significantly decrease the solubility of hydrophobic compounds.[2]
Quantitative Data (Reference): For the parent compound, 17β-estradiol (MW: 272.4 g/mol ), the solubility in DMSO is high.
Given the structural similarity, β-Estradiol 17-acetate is expected to have comparable or slightly lower molar solubility in DMSO.
Protocol 3.1: Preparation of a 50 mM Stock Solution in Anhydrous DMSO
Materials:
-
β-Estradiol 17-acetate (MW: 314.42 g/mol )
-
Anhydrous DMSO (Biotechnology or cell culture grade)
-
Sterile, amber glass vial or polypropylene tube
-
Calibrated analytical balance
-
Precision pipettes
Procedure:
-
Pre-Weighing Preparation: Allow the vial of β-Estradiol 17-acetate to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.
-
Weighing: Tare the sterile vial on the analytical balance. Carefully weigh 15.72 mg of β-Estradiol 17-acetate directly into the vial.
-
Calculation: 0.050 mol/L * 314.42 g/mol * 0.001 L = 0.01572 g = 15.72 mg
-
-
Solvent Addition: Using a precision pipette, add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex at medium speed for 1-2 minutes. If needed, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.
-
Verification: Visually inspect the solution against a light source to ensure that no solid particulates remain. The solution should be clear.
-
Storage: Store the stock solution at -80°C for long-term stability (up to 1 year) or at -20°C for shorter durations (up to 1 month).[2] Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.
Dissolution in Ethanol (EtOH)
Causality & Rationale: Ethanol is a polar protic solvent capable of forming hydrogen bonds. Its amphiphilic nature, with both a polar hydroxyl group and a nonpolar ethyl group, allows it to dissolve steroids like β-Estradiol 17-acetate. While generally a very effective solvent for this class of compounds, the maximum achievable concentration is typically lower than in DMSO.[3][4] Ethanol is often preferred for in vivo studies or cell culture applications where DMSO toxicity is a concern.
Quantitative Data (Reference): For the parent compound, 17β-estradiol, the solubility in absolute ethanol is significantly lower than in DMSO.
Data from some suppliers suggests β-Estradiol 17-acetate may have a higher solubility in ethanol, though specific values are not consistently reported.[5] Researchers should perform pilot tests to determine the maximum practical concentration for their specific lot of material.
Protocol 3.2: Preparation of a 10 mM Stock Solution in Absolute Ethanol
Materials:
-
β-Estradiol 17-acetate (MW: 314.42 g/mol )
-
Absolute Ethanol (200 proof, ≥99.5%)
-
Sterile, amber glass vial
-
Calibrated analytical balance
-
Precision pipettes
Procedure:
-
Pre-Weighing Preparation: Allow the vial of β-Estradiol 17-acetate to equilibrate to room temperature before opening.
-
Weighing: Tare the sterile glass vial. Carefully weigh 3.14 mg of β-Estradiol 17-acetate into the vial.
-
Calculation: 0.010 mol/L * 314.42 g/mol * 0.001 L = 0.00314 g = 3.14 mg
-
-
Solvent Addition: Add 1.0 mL of absolute ethanol to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly. Gentle warming (to ~37°C) may be required to achieve complete dissolution. Ensure the cap is secure to prevent evaporation.
-
Verification: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Store the stock solution in tightly sealed amber vials at -20°C.[6][7] Due to ethanol's volatility, ensure the container is appropriate to prevent evaporation and concentration changes over time. Aliquoting is recommended.
Comparative Analysis: DMSO vs. Ethanol
The choice of solvent is dictated by the experimental design. This table provides a comparative summary to guide selection.
| Feature | Dimethyl Sulfoxide (DMSO) | Ethanol (EtOH) |
| Max Concentration | Very High (e.g., ≥50 mM). Allows for highly concentrated stocks, minimizing final solvent volume in assays. | Moderate to High (e.g., ~10 mM). Lower than DMSO, requiring larger volumes of stock for the same final concentration. |
| Cell Culture Toxicity | Can be toxic to cells, typically kept at <0.1% v/v in final culture medium. Can also act as a differentiation inducer in some cell lines.[3] | Generally less toxic than DMSO, but still recommended to be kept at <0.1% v/v in the final medium to avoid solvent effects.[7] |
| Aqueous Compatibility | Excellent. DMSO is miscible with water in all proportions, but the dissolved compound may precipitate upon high dilution (a "crash out"). | Good. Ethanol is fully miscible with water, but hydrophobic compounds can still precipitate if the final ethanol concentration is too low. |
| Storage & Stability | Stock solutions are stable at -80°C.[2] DMSO is hygroscopic; use of anhydrous grade and proper storage is critical. | Stock solutions are stable at -20°C.[6] Ethanol is volatile; use tightly sealed vials to prevent evaporation and concentration changes. |
| Best Use Case | In vitro screening, high-throughput assays where high stock concentrations are needed to minimize solvent volume. | In vivo studies, cell culture experiments with sensitive cell lines, or when DMSO is known to interfere with the assay. |
Workflow for Preparation of Working Solutions
The most common point of failure is the dilution of the organic stock solution into aqueous buffers or cell culture media. The following workflow is designed to minimize precipitation.
Caption: Workflow for preparing β-Estradiol 17-acetate solutions.
Protocol 5.1: Serial Dilution into Aqueous Media
-
Prepare Destination Tube: Add the required volume of the final aqueous buffer or cell culture medium to a sterile tube.
-
Initiate Mixing: Place the tube on a vortex mixer at a medium speed. The goal is to create rapid dispersion of the stock solution upon addition.
-
Add Stock Solution: While the aqueous solution is actively mixing, add the small volume of the concentrated organic stock solution. It is crucial to add the organic stock to the aqueous buffer, not the other way around. This ensures immediate and rapid dilution, minimizing localized high concentrations that lead to precipitation.
-
Final Mix and Use: Continue vortexing for another 10-15 seconds. Visually inspect for clarity. Use this final working solution immediately, as hydrophobic compounds have limited stability in aqueous environments.[4]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Solid will not dissolve in initial solvent. | 1. Concentration is above the solubility limit.2. Solvent quality is poor (e.g., wet DMSO).3. Insufficient energy applied. | 1. Add more solvent to decrease the concentration.2. Use fresh, anhydrous DMSO or absolute ethanol.3. Gently warm the solution (37°C) or sonicate in a water bath for 5-10 minutes. |
| Solution precipitates upon dilution into aqueous buffer. | 1. "Crashing out" due to poor aqueous solubility.2. Final concentration of the organic solvent is too low to maintain solubility. | 1. Re-prepare by adding the stock solution to the aqueous buffer while vigorously vortexing.2. Investigate the use of a surfactant (e.g., Tween-80) or co-solvent if compatible with the experimental system. |
| Crystals form in stock solution during storage. | 1. Fluctuation in storage temperature.2. Evaporation of solvent (especially ethanol).3. Moisture contamination. | 1. Ensure stable -20°C or -80°C storage. Thaw completely and vortex thoroughly before use to re-dissolve crystals.2. Use high-quality vials with tight seals (e.g., screw-caps with O-rings).3. Ensure aliquots are tightly sealed; use fresh anhydrous DMSO for preparation. |
References
-
Med Handbook. (n.d.). Preparation of ß-Estradiol (1x10-2M) stock solution. Retrieved from [Link]
-
ResearchGate. (2018). Discussion on sterilization of 17-beta estradiol. Retrieved from [Link]
Sources
- 1. β-Estradiol 17-acetate =99 1743-60-8 [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. β-Estradiol 17-acetate =99 1743-60-8 [sigmaaldrich.com]
- 6. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of a 10 nM beta-Estradiol 17-Acetate Working Solution
These application notes provide a comprehensive and technically detailed guide for researchers, scientists, and drug development professionals on the accurate preparation of a 10 nM beta-Estradiol 17-acetate working solution for use in in vitro studies. The protocols herein are designed to ensure reproducibility, minimize experimental variability, and maintain the scientific integrity of your research.
Foundational Principles and Strategic Considerations
This compound is an esterified and more hydrophobic derivative of the primary female sex hormone, 17β-estradiol. Its effective use in cell-based assays is critically dependent on the precise and accurate preparation of a homogenous, bioavailable working solution. Due to its poor aqueous solubility, a multi-step process involving a high-concentration stock solution in an organic solvent is required.
The Causality Behind Key Experimental Choices:
-
Solvent Selection (DMSO): Dimethyl sulfoxide (DMSO) is the recommended solvent for the primary stock solution due to its high solubilizing capacity for hydrophobic compounds like this compound. This ensures the complete dissolution of the powdered compound, which is the first critical step in achieving an accurate starting concentration. While ethanol is a viable alternative, DMSO's superior solvating power for this specific molecule makes it the preferred choice.
-
High-Concentration Primary Stock: Preparing a highly concentrated primary stock solution (e.g., 10 mM) serves two primary purposes. Firstly, it minimizes the volume of organic solvent introduced into the final cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects[1][2][3][4]. Secondly, it allows for a robust serial dilution series, which is essential for minimizing pipetting errors and achieving a highly accurate final nanomolar concentration.
-
Serial Dilution Strategy: A step-wise dilution process is employed over a single, large dilution to enhance accuracy. Pipetting very small volumes (i.e., less than 2 µL) is prone to significant error. A serial dilution protocol ensures that all volume transfers are within the accurate range of standard laboratory micropipettes.
-
Storage Conditions: this compound, particularly in solution, is susceptible to degradation over time. Stock solutions are best stored at -80°C for long-term stability, which can be up to one year. For shorter periods, -20°C is acceptable for about a month[5]. Aliquoting the stock solution is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce water condensation, potentially leading to precipitation of the compound.
Essential Materials and Reagents
-
This compound (powder form, ≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL)
-
Sterile, conical tubes (15 mL and 50 mL)
-
Calibrated P10, P200, and P1000 micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance (sensitivity to at least 0.1 mg)
-
Cell culture medium appropriate for your experiments
-
Optional: UV-Vis Spectrophotometer and quartz cuvettes
Protocol Part I: Preparation of a 10 mM Primary Stock Solution
This protocol details the preparation of a 10 mM primary stock solution of this compound in DMSO.
Chemical Data Summary:
| Parameter | Value | Source |
| Compound Name | This compound | N/A |
| Molecular Weight | 314.42 g/mol | [5] |
| CAS Number | 1743-60-8 | [5] |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in DMSO and Ethanol | [6] |
Calculation for 1 mL of 10 mM Primary Stock Solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = (0.010 mol/L) x (0.001 L) x (314.42 g/mol ) x (1000 mg/g) = 3.14 mg
Step-by-Step Procedure:
-
Weighing the Compound: In a sterile microcentrifuge tube, accurately weigh out 3.14 mg of this compound powder.
-
Solvent Addition: Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Labeling: Clearly label the tube as "10 mM this compound in DMSO" with the preparation date.
-
Aliquoting and Storage: Aliquot the 10 mM primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, nuclease-free microcentrifuge tubes. Store these aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month)[5].
Workflow for Primary Stock Preparation:
Caption: Serial dilution workflow from primary stock to final working solution.
Quality Control and Validation: A Self-Validating System
Ensuring the accuracy of your stock solution concentration is paramount for reproducible results. While gravimetric preparation with a calibrated balance is generally reliable, an optional spectrophotometric analysis can provide an additional layer of validation.
Optional Protocol: UV-Vis Spectrophotometric Quantification
Estradiol and its derivatives exhibit a characteristic absorbance maximum in the UV range. While the exact λmax for this compound may vary slightly depending on the solvent, published data for similar compounds can be used as a guide. For instance, 17β-estradiol has a λmax around 281 nm.[7]
-
Prepare a Dilution for Measurement: Dilute your 10 mM primary stock solution in a suitable solvent (e.g., methanol or ethanol) to a concentration within the linear range of the spectrophotometer (typically in the µg/mL range).
-
Measure Absorbance: Use the same solvent as a blank and measure the absorbance of your diluted sample at the λmax.
-
Calculate Concentration: Use the Beer-Lambert law (A = εbc) to calculate the concentration, where A is the absorbance, ε is the molar absorptivity (a known constant for the compound in that solvent), b is the path length of the cuvette (usually 1 cm), and c is the concentration.
This measurement can confirm that the concentration of your primary stock solution is within an acceptable range of the calculated value. Any significant deviation may indicate a weighing error or degradation of the compound.
References
-
Altervista. (2024). Media, reagents, and solution preparation. Cellculture2. Retrieved from [Link]
- Yilmaz, B., & Kadioglu, Y. (2010). Method Development and Validation for the GC-FID Assay of 17 β-Estradiol in Pharmaceutical Preparation. International Journal of Pharmaceutical Sciences Review and Research, 2(2), 44-47.
- de Oliveira, M. A. L., & de Andrade, C. K. (2014). UV derivative spectrophotometric method for determination of estradiol valerate in tablets. Brazilian Journal of Pharmaceutical Sciences, 50(3), 595-602.
- Lee, J., et al. (2021).
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
Lee, J., et al. (2021). In Vitro Percutaneous Absorption of Permeation-Enhancing Estrogen Formulations. ResearchGate. Retrieved from [Link]
-
de Oliveira, M. A. L., & de Andrade, C. K. (2014). UV derivative spectrophotometric method for determination of estradiol valerate in tablets. SciELO. Retrieved from [Link]
- Llop, J., et al. (2021). Synthesis of a [18F]F Estradiol Derivative via Click Chemistry Using an Automated Synthesis Module: In Vitro Evaluation as Potential Radiopharmaceutical for Breast Cancer Imaging. Molecules, 26(6), 1589.
- Ertürk, S., et al. (2015). Development of Simultaneous Derivative Spectrophotometric and HPLC Methods for Determination of 17-Beta-Estradiol and Drospirenone in Combined Dosage Form. Journal of Analytical Methods in Chemistry, 2015, 824959.
- da-Silva, E. R., et al. (2020). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports, 10(1), 21959.
-
ABS Bio. (2023). Essential Quality Control Considerations for Cell Culture. Retrieved from [Link]
- Mohammadi, M., et al. (2023). Effect of estradiol on in vitro maturation of immature oocytes in cyclophosphamide-induced premature ovarian failure in NMRI mice: An experimental study. International Journal of Reproductive BioMedicine, 21(1), 59-68.
-
Centers for Disease Control and Prevention. (n.d.). Chapter 11: Quality Control of Media and Reagents. Retrieved from [Link]
-
ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells?. Retrieved from [Link]
- da Silva, A. F., et al. (2021). Development and Validation of a Spectrophotometric Method in the UV-Vis Region to Evaluate the Interactions of Estrogens with Humic Substances in an Aqueous Environment. Orbital: The Electronic Journal of Chemistry, 13(2), 143-151.
- Le, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3846-3853.
-
Update Publishing House. (n.d.). CHROMATOGRAPHIC AND SPECTROPHOTOMETRIC EVALUATION OF PROGESTERONE AND ESTROGEN. Retrieved from [Link]
-
Reddit. (2023). Maximum DMSO concentration in media for cell culture?. r/labrats. Retrieved from [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. selleckchem.com [selleckchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Enhancing Human Brain Microvascular Endothelial Cell (hBMEC) Culture with beta-Estradiol 17-acetate
Introduction
Human Brain Microvascular Endothelial Cells (hBMECs) are the fundamental component of the blood-brain barrier (BBB), a highly selective barrier that protects the central nervous system.[1] In vitro models of the BBB using hBMECs are invaluable tools for studying neurological diseases, drug transport, and cerebrovascular physiology.[1] However, primary hBMECs can be challenging to culture due to their limited proliferation and viability ex vivo.[2][3] This application note provides a detailed protocol for the use of beta-Estradiol 17-acetate, a potent estrogen, to enhance the culture and maintenance of hBMECs.
17β-estradiol (E2), the principal female sex hormone, and its derivatives play crucial roles beyond reproduction, exhibiting significant effects on the cardiovascular and central nervous systems.[4][5][6] In the context of vascular health, estrogens are known to have protective effects on microvessels.[2][3][7] Specifically for hBMECs, the addition of this compound has been shown to be a critical factor in promoting adhesion, proliferation, and overall viability, particularly for cells derived from female donors and for cells recovering from cryopreservation.[2][3][7] This protocol outlines the preparation and application of this compound in hBMEC culture to improve experimental success and reproducibility.
Materials and Reagents
| Reagent | Supplier | Catalog # |
| Human Brain Microvascular Endothelial Cells (hBMECs) | ScienCell | 1000 |
| Endothelial Cell Medium (ECM) | ScienCell | 1001 |
| Fetal Bovine Serum (FBS), Charcoal-Stripped | - | - |
| Penicillin/Streptomycin Solution | - | - |
| This compound | - | - |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | - | - |
| Fibronectin | Sigma-Aldrich | F1141 |
| Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free | - | - |
| Trypsin/EDTA Solution | - | - |
| Trypan Blue Stain | - | - |
Core Protocol: hBMEC Culture with this compound Supplementation
This protocol is designed to provide a comprehensive workflow for the culture of hBMECs with the inclusion of this compound to enhance cell health and proliferation.
I. Preparation of Reagents and Media
1. This compound Stock Solution (10 µM):
- This compound is sparingly soluble in aqueous solutions but readily soluble in organic solvents like DMSO and ethanol.[8]
- To prepare a 10 mM stock solution in DMSO, dissolve 10 mg of this compound in 3.67 mL of DMSO.[9]
- For a working stock of 10 µM, further dilute the 10 mM stock solution in DMSO.
- Store the stock solution in small aliquots at -20°C, protected from light, for up to 12 months.[9] Avoid repeated freeze-thaw cycles.
2. Complete Endothelial Cell Medium (ECM) with this compound:
- The recommended medium for hBMECs is a specialized Endothelial Cell Medium.[10][11]
- For experiments investigating the effects of estrogens, it is crucial to use charcoal-stripped FBS to remove endogenous steroid hormones.[12]
- To prepare the complete medium, supplement the base ECM with the manufacturer's recommended concentrations of FBS (charcoal-stripped), endothelial cell growth supplement, and penicillin/streptomycin.
- For enhanced hBMEC viability and proliferation, supplement the complete ECM with 10 nM this compound .[2][3][7] This is achieved by adding 1 µL of the 10 µM stock solution to every 1 mL of complete ECM.
- Prepare the supplemented medium fresh before use. While estradiol is stable in solution, it is best practice to add it to the medium immediately before application to the cells.[12]
3. Fibronectin-Coated Cultureware:
- hBMECs require an extracellular matrix for proper attachment and growth.[13][14]
- Coat culture flasks, plates, or inserts with fibronectin at a concentration of 2 µg/cm².[13]
- Dilute the fibronectin stock solution in sterile PBS to the desired concentration.
- Add the fibronectin solution to the culture vessel, ensuring the entire surface is covered.
- Incubate for at least 1 hour at 37°C.
- Aspirate the fibronectin solution and allow the vessel to air dry before use. Coated vessels can be stored at 4°C for up to one week.[15]
II. Thawing and Seeding of hBMECs
The following workflow illustrates the key steps for initiating hBMEC cultures from cryopreserved vials.
Caption: Workflow for thawing and seeding hBMECs.
-
Rapidly thaw the cryopreserved vial of hBMECs in a 37°C water bath.[13]
-
Once thawed, transfer the cell suspension to a sterile conical tube containing pre-warmed complete ECM with 10 nM this compound.
-
Centrifuge the cells at 200 x g for 5 minutes to pellet them and remove residual cryoprotectant.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh complete ECM with 10 nM this compound.
-
Perform a cell count using a hemocytometer and Trypan blue to assess viability.
-
Seed the cells onto a fibronectin-coated T75 flask at a density of 5,000 - 7,500 cells/cm².[13]
-
Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.
III. Cell Maintenance and Passaging
-
Change the medium the day after seeding to remove any non-adherent cells.[14]
-
Monitor cell growth under a microscope. hBMECs should exhibit a cobblestone morphology at confluence.
-
When the cells reach 80-90% confluency, they are ready for passaging.[13][14]
-
To passage, aspirate the medium and wash the cell monolayer with sterile PBS.
-
Add pre-warmed Trypsin/EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Neutralize the trypsin with complete ECM and collect the cell suspension.
-
Centrifuge the cells, resuspend the pellet in fresh medium, and seed into new fibronectin-coated flasks at a recommended split ratio of 1:2 to 1:4.
Scientific Rationale and Expected Outcomes
The addition of 10 nM this compound to the culture medium provides a significant advantage for hBMEC culture.[2][3][7] This is particularly evident in the enhanced adhesion and proliferation of the cells, which is crucial for establishing a healthy and confluent monolayer.[7] Studies have shown that this supplementation is especially critical for the successful culture of hBMECs derived from female donors and for the recovery of cells after cryopreservation, a process that can induce significant cellular stress.[2][3][7] The pro-survival and proliferative effects of estradiol on endothelial cells are mediated through the activation of estrogen receptors, which can trigger both genomic and non-genomic signaling pathways.[16][17]
Downstream Applications and Assays
hBMECs cultured with this compound can be used in a variety of downstream applications, including:
-
Blood-Brain Barrier Modeling: Assess the permeability of the hBMEC monolayer to various compounds using Transwell assays.[18]
-
Drug Transport Studies: Investigate the mechanisms of drug influx and efflux across the BBB.
-
Neuroinflammation Models: Co-culture hBMECs with other neural cell types to study inflammatory responses.
-
Gene and Protein Expression Analysis: Evaluate the impact of different treatments on hBMEC biology using techniques like qPCR, Western blotting, and immunofluorescence.
For immunofluorescence analysis, hBMECs can be characterized by their expression of endothelial markers such as von Willebrand Factor (vWF) and CD31 (PECAM-1).[10][11] The integrity of the endothelial barrier can be assessed by staining for tight junction proteins like ZO-1 and occludin, and adherens junction proteins such as VE-cadherin and β-catenin.[15][19]
Signaling Pathway of beta-Estradiol in Endothelial Cells
The beneficial effects of estradiol on endothelial cells are mediated through a complex network of signaling pathways. Upon binding to its receptors (ERα, ERβ, and GPR30), estradiol can initiate both long-term genomic and rapid non-genomic responses.[16] These pathways converge to promote cell survival, proliferation, migration, and the production of vasodilatory molecules like nitric oxide (NO).[16][17][20]
Caption: Simplified signaling pathway of beta-estradiol in endothelial cells.
Conclusion
The inclusion of 10 nM this compound in the culture medium is a simple and effective method to significantly improve the viability, adhesion, and proliferation of hBMECs. This protocol provides a robust foundation for researchers and drug development professionals to establish and maintain healthy hBMEC cultures for a wide range of in vitro studies of the blood-brain barrier.
References
-
Pavan, B., et al. (2022). β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery. Neural Regeneration Research, 17(12), 2753-2761. [Link]
-
Pavan, B., et al. (2022). β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery. PubMed, 35900435. [Link]
-
Pavan, B., et al. (2022). β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery. ResearchGate. [Link]
-
Lu, Y., et al. (2024). The impact of 17β-estradiol on the estrogen-deficient female brain: from mechanisms to therapy with hot flushes as target symptoms. Frontiers in Endocrinology, 15, 1367035. [Link]
-
Lu, Y., et al. (2024). The impact of 17β-estradiol on the estrogen-deficient female brain: from mechanisms to therapy with hot flushes as target symptoms. PubMed, 38328111. [Link]
-
Various Authors. (2023). The Systemic and Metabolic Effects of 17-Beta Estradiol. Frontiers in Endocrinology. [Link]
-
Ullah, A., et al. (2021). 17-β Estradiol Rescued Immature Rat Brain against Glutamate-Induced Oxidative Stress and Neurodegeneration via Regulating Nrf2/HO-1 and MAP-Kinase Signaling Pathway. Antioxidants, 10(11), 1827. [Link]
-
ScienCell. Human Brain Microvascular Endothelial Cells (HBMEC). ScienCell Research Laboratories. [Link]
-
Neuromics. Human Brain Microvascular Endothelial Cells or HBMECs. Neuromics. [Link]
-
Cucullo, L., et al. (2008). Characterization and use of human brain microvascular endothelial cells to examine β-amyloid exchange in the blood-brain barrier. Journal of Visualized Experiments, (22), 1042. [Link]
-
Wenner, M. M., et al. (2023). Endogenous estradiol contributes to vascular endothelial dysfunction in premenopausal women with type 1 diabetes. American Journal of Physiology-Heart and Circulatory Physiology, 325(5), H1049-H1057. [Link]
-
Oprea, T. I., et al. (2011). Estradiol induces endothelial cell migration and proliferation through estrogen receptor-enhanced RhoA/ROCK pathway. Steroids, 76(9), 888-897. [Link]
-
Andersen, H. R. (2017). What is the degradation time of 17beta-estradiol (E2) in aqueous media? ResearchGate. [Link]
-
UCSC Genome Browser. (2010). SOP: Propagation of Human Brain Microvascular Endothelial Cells (HBMEC, ScienCell). UCSC. [Link]
-
Niego, B., et al. (2015). Hydrocortisone enhances the barrier properties of HBMEC/ciβ, a brain microvascular endothelial cell line, through mesenchymal-to-endothelial transition-like effects. PLoS One, 10(3), e0120356. [Link]
-
Innoprot. HUMAN BRAIN MICROVASCULAR ENDOTHELIAL CELLS. Innoprot. [Link]
-
Oprea, T. I., et al. (2011). Estradiol induces endothelial cell migration and proliferation through estrogen receptor-enhanced RhoA/ROCK pathway. PubMed, 21458499. [Link]
-
Weksler, B. B., et al. (2011). Establishment of primary cultures of human brain microvascular endothelial cells: a new and simplified method to obtain cells for an in vitro model of the blood-brain barrier. Journal of Visualized Experiments, (52), 2734. [Link]
-
Zhang, Y., et al. (2012). 17ß-Estradiol Antagonizes the Down-Regulation of ERα/NOS-3 Signaling in Vascular Endothelial Dysfunction of Female Diabetic Rats. PLoS One, 7(11), e50492. [Link]
-
Searle, K. L., et al. (2019). Human brain microvascular endothelial cell pairs model tissue-level blood–brain barrier function. APL Bioengineering, 3(4), 046104. [Link]
-
HiMedia Laboratories. β-Estradiol. HiMedia Laboratories. [Link]
-
Global Cities Hub. (2026). How Testosterone Gummy Side Effects Influence Hormonal Balance. Global Cities Hub. [Link]
-
Garcia-Segura, L. M., et al. (2010). Steroids and neuroprotection: new advances. Frontiers in Neuroendocrinology, 31(2), 85-91. [Link]
Sources
- 1. Characterization and use of human brain microvascular endothelial cells to examine β-amyloid exchange in the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The impact of 17β-estradiol on the estrogen-deficient female brain: from mechanisms to therapy with hot flushes as target symptoms [frontiersin.org]
- 5. The impact of 17β-estradiol on the estrogen-deficient female brain: from mechanisms to therapy with hot flushes as target symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Systemic and Metabolic Effects of 17-Beta Estradiol [frontiersin.org]
- 7. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. stemcell.com [stemcell.com]
- 10. sciencellonline.com [sciencellonline.com]
- 11. Human Brain Microvascular Endothelial Cells or HBMECs [neuromics.com]
- 12. researchgate.net [researchgate.net]
- 13. genome.ucsc.edu [genome.ucsc.edu]
- 14. innoprot.com [innoprot.com]
- 15. Establishment of primary cultures of human brain microvascular endothelial cells: a new and simplified method to obtain cells for an in vitro model of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endogenous estradiol contributes to vascular endothelial dysfunction in premenopausal women with type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Human brain microvascular endothelial cell pairs model tissue-level blood–brain barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hydrocortisone enhances the barrier properties of HBMEC/ciβ, a brain microvascular endothelial cell line, through mesenchymal-to-endothelial transition-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. globalcitieshub.org [globalcitieshub.org]
Application Notes and Protocols for Utilizing β-Estradiol 17-acetate with Brain Microvascular Endothelial Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of β-Estradiol 17-acetate in the context of brain microvascular endothelial cells (BMECs). This document elucidates the underlying scientific principles, provides detailed experimental protocols, and offers insights into data interpretation to facilitate the investigation of its neuroprotective and blood-brain barrier (BBB) modulatory effects.
Introduction: The Significance of β-Estradiol 17-acetate in Neurovascular Research
β-Estradiol 17-acetate, a synthetic ester of the primary female sex hormone 17β-estradiol, serves as a valuable tool in neurovascular research. Its enhanced lipophilicity compared to its parent compound allows for efficient transport across cell membranes, where it is subsequently hydrolyzed to the biologically active 17β-estradiol. In the intricate environment of the central nervous system (CNS), the neurovascular unit, of which BMECs are a cornerstone, plays a pivotal role in maintaining homeostasis and protecting against injury.
Estrogens are known to exert profound protective effects on the microvasculature of the brain[1][2]. Specifically, β-Estradiol 17-acetate has been demonstrated to be a critical factor in promoting the adhesion, proliferation, and overall viability of human brain microvascular endothelial cells (hBMECs) in vitro, particularly in cells derived from female donors[1][2][3]. These characteristics make it an indispensable supplement for the successful culture and maintenance of these challenging primary cells. Beyond its role in cell survival, 17β-estradiol is a potent neuroprotective agent, capable of mitigating ischemic damage and modulating the integrity of the blood-brain barrier[4][5][6]. This guide will delve into the practical applications of β-Estradiol 17-acetate to explore these effects in a laboratory setting.
Mechanism of Action: A Dual Signaling Paradigm
The neuroprotective and vasculoprotective effects of 17β-estradiol are multifaceted, involving both classical genomic and rapid non-genomic signaling pathways initiated through its interaction with estrogen receptors (ERs), primarily ERα and ERβ[7][8]. Upon entering the cell, 17β-estradiol can bind to ERs in the cytoplasm or nucleus. The hormone-receptor complex then translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes over hours to days.
However, a growing body of evidence points to the importance of rapid, membrane-initiated signaling in the neuroprotective actions of estradiol[8][9]. A subpopulation of ERs located at the plasma membrane can, upon ligand binding, trigger intracellular signaling cascades within seconds to minutes[9][10]. These rapid signaling events often involve the activation of protein kinases such as the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways[11][12][13]. Activation of these pathways can lead to a variety of cellular responses, including the inhibition of apoptosis and the promotion of cell survival.
The following diagram illustrates the key signaling pathways activated by β-Estradiol 17-acetate in BMECs.
Caption: β-Estradiol 17-acetate Signaling in BMECs
Experimental Protocols
The following protocols are designed to investigate the effects of β-Estradiol 17-acetate on BMEC viability, blood-brain barrier integrity, and intracellular signaling. The immortalized mouse brain endothelial cell line, bEnd.3, is a suitable and widely used model for these studies due to its consistent growth characteristics and formation of tight junctions[14][15][16].
A. Preparation of β-Estradiol 17-acetate Stock Solution
The stability and solubility of β-Estradiol 17-acetate are critical for reproducible experimental outcomes.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO or Ethanol | β-Estradiol 17-acetate has low solubility in aqueous media. DMSO allows for higher concentration stock solutions[17]. Ethanol is also a common solvent[18]. |
| Stock Concentration | 10 mM in DMSO | A high-concentration stock minimizes the volume of solvent added to cell culture media, reducing potential toxicity. |
| Storage | Aliquot and store at -20°C, protected from light. | Aliquoting prevents repeated freeze-thaw cycles. Protection from light is recommended as estradiol can be photodegradable[17][19]. |
| Working Dilution | Dilute the stock solution in pre-warmed culture medium immediately before use. | This ensures the compound is evenly dispersed and minimizes precipitation. The final solvent concentration in the culture medium should not exceed 0.1% to avoid cytotoxicity[17]. |
Protocol:
-
To prepare a 10 mM stock solution, dissolve 2.72 mg of β-Estradiol 17-acetate (MW: 272.38 g/mol ) in 1 mL of sterile DMSO.
-
Vortex until fully dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store at -20°C.
B. Assessing the Effect on BMEC Viability and Proliferation
This protocol outlines a method to determine the impact of β-Estradiol 17-acetate on the viability and proliferation of bEnd.3 cells, particularly under conditions of stress (e.g., serum starvation or oxidative stress).
Caption: Experimental Workflow for Cell Viability Assay
Step-by-Step Protocol:
-
Cell Seeding: Seed bEnd.3 cells in a clear 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Attachment: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of β-Estradiol 17-acetate in culture medium. A common effective concentration is 10 nM[1][2]. It is recommended to test a range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) to determine the optimal dose for your specific experimental conditions. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest treatment dose).
-
Incubation: Carefully aspirate the old medium and add 100 µL of the treatment or control medium to the respective wells. Incubate for 24 to 48 hours.
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
C. Evaluating Blood-Brain Barrier Integrity using Transendothelial Electrical Resistance (TEER)
TEER is a quantitative measure of the integrity of the tight junction dynamics in a cell culture model of the BBB. A higher TEER value is indicative of a less permeable barrier[20].
Caption: Workflow for TEER Measurement
Step-by-Step Protocol:
-
Cell Seeding: Seed bEnd.3 cells onto the apical side of permeable Transwell inserts (e.g., 0.4 µm pore size for a 12-well plate) at a high density to promote the formation of a confluent monolayer.
-
Monolayer Formation: Culture the cells for several days, changing the medium every 2-3 days. Monitor the formation of the monolayer by measuring TEER daily using an epithelial voltohmmeter with "chopstick" electrodes[20]. The TEER values should plateau, indicating the formation of a stable barrier.
-
Treatment: Once a stable TEER is achieved, treat the cells with β-Estradiol 17-acetate (e.g., 10 nM) in both the apical and basolateral compartments. To investigate its protective effects, you can co-treat with an agent that disrupts the BBB, such as lipopolysaccharide (LPS).
-
TEER Measurement:
-
Equilibrate the plate to room temperature for 15-20 minutes before measuring.
-
Sterilize the electrodes with 70% ethanol and rinse with sterile PBS or culture medium.
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. Ensure the electrodes are not touching the cell monolayer.
-
Record the resistance reading (in Ω).
-
-
Calculation and Data Analysis:
-
Subtract the resistance of a blank insert (without cells) from the resistance of the cell-covered inserts.
-
Multiply the resulting value by the surface area of the insert to obtain the TEER in Ω·cm²[21].
-
Plot the TEER values over time for each treatment group. An increase or maintenance of TEER in the presence of a disruptive agent would suggest a protective effect of β-Estradiol 17-acetate.
-
D. Analysis of Cell Signaling Pathways: ERK1/2 Phosphorylation by Western Blot
This protocol is designed to detect the activation of the ERK1/2 signaling pathway by measuring the phosphorylation of ERK1/2 in response to β-Estradiol 17-acetate treatment.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed bEnd.3 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal levels of ERK phosphorylation.
-
Treat the cells with β-Estradiol 17-acetate (e.g., 10 nM) for various short time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the rapid signaling events.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis[22].
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Re-probing for Total ERK1/2:
-
Strip the membrane of the p-ERK1/2 antibodies using a mild stripping buffer.
-
Re-block the membrane and probe with a primary antibody for total ERK1/2 to normalize for protein loading[23].
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the results as the ratio of p-ERK1/2 to total ERK1/2 for each sample. An increase in this ratio indicates activation of the ERK signaling pathway.
-
Troubleshooting and Considerations
-
Cell Culture: BMECs can be sensitive to culture conditions. Maintain a consistent feeding schedule and avoid over-confluency. The use of charcoal-stripped serum in the culture medium is recommended to reduce the background levels of hormones.
-
Compound Stability: β-Estradiol 17-acetate in solution may degrade over time. Prepare fresh dilutions from frozen aliquots for each experiment[19].
-
TEER Variability: TEER measurements can be influenced by temperature, electrode placement, and the specific cell line or passage number. Maintain consistency in your measurement technique to ensure reproducibility[24].
-
Western Blotting: The timing of cell lysis is critical for detecting transient phosphorylation events. Perform a time-course experiment to determine the optimal stimulation time for your system.
Conclusion
β-Estradiol 17-acetate is a potent modulator of BMEC function, with significant implications for neuroprotection and the maintenance of blood-brain barrier integrity. The protocols and guidelines presented here provide a robust framework for investigating the cellular and molecular mechanisms underlying these effects. By carefully controlling experimental variables and employing the appropriate analytical techniques, researchers can gain valuable insights into the therapeutic potential of targeting estrogen signaling pathways in the cerebrovascular system.
References
-
Crivellato, E., et al. (2022). β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery. Neural Regeneration Research, 17(12), 2733–2741. [Link]
-
ResearchGate. (n.d.). β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery. [Link]
-
PubMed Central. (n.d.). β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery. [Link]
-
Behl, C., et al. (2001). Differential Mechanisms of Neuroprotection by 17β-Estradiol in Apoptotic versus Necrotic Neurodegeneration. Journal of Neuroscience, 21(1), 173-180. [Link]
-
Brann, D. W., et al. (2024). The impact of 17β-estradiol on the estrogen-deficient female brain: from mechanisms to therapy with hot flushes as target symptoms. Frontiers in Endocrinology, 14, 1309874. [Link]
-
Kuruca, S. E., et al. (2017). The effects of 17β-estradiol on blood brain barrier integrity in the absence of the estrogen receptor alpha; an in-vitro model. Acta Histochemica, 119(7), 701-708. [Link]
-
Cai, W., et al. (2016). 17β-Estradiol Promotes Angiogenesis of Rat Cardiac Microvascular Endothelial Cells In Vitro. Medical Science Monitor, 22, 4874–4884. [Link]
-
Srinivasan, B., et al. (2015). TEER measurement techniques for in vitro barrier model systems. Journal of Laboratory Automation, 20(2), 107-126. [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]
-
Duckles, S. P., & Krause, D. N. (2009). Estrogen-receptor-mediated protection of cerebral endothelial cell viability and mitochondrial function after ischemic insult in vitro. Journal of Cerebral Blood Flow & Metabolism, 30(2), 344-354. [Link]
-
Kaur, S., & Chanda, S. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 149, 139-150. [Link]
-
University of California, Santa Barbara. (n.d.). Measuring Trans Epithelial Electrical Resistances (TEER). [Link]
-
bioRxiv. (2018). Establishment of murine in vitro blood-brain barrier models using immortalized cell lines. [Link]
-
Liu, R., et al. (2005). 17beta-Estradiol attenuates blood-brain barrier disruption induced by cerebral ischemia-reperfusion injury in female rats. Brain Research, 1060(1-2), 60-66. [Link]
-
ResearchGate. (n.d.). How should we analyze the two bands of phospho ERK1/2 in western blot?[Link]
-
ResearchGate. (n.d.). What is the degradation time of 17beta-estradiol (E2) in aqueous media?[Link]
-
Russell, K. S., et al. (2000). Human vascular endothelial cells contain membrane binding sites for estradiol, which mediate rapid intracellular signaling. Proceedings of the National Academy of Sciences, 97(11), 5930-5935. [Link]
-
Acaz-Fonseca, E., et al. (2014). Neuroprotective Effects of 17β-Estradiol Rely on Estrogen Receptor Membrane Initiated Signals. Frontiers in Neuroendocrinology, 35(3), 366-377. [Link]
-
Eapen, S., et al. (2011). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. Journal of Biological Chemistry, 286(47), 40705-40716. [Link]
-
Neuhaus, W., et al. (2021). Estradiol Inhibits Human Brain Vascular Pericyte Migration Activity: A Functional and Transcriptomic Analysis. International Journal of Molecular Sciences, 22(17), 9579. [Link]
-
Chi, O. Z., et al. (2002). Effects of 17beta-estradiol on blood-brain barrier disruption during focal ischemia in rats. Journal of the Neurological Sciences, 203-204, 145-148. [Link]
-
Ishihara, Y., et al. (2015). Protective Actions of 17β-Estradiol and Progesterone on Oxidative Neuronal Injury Induced by Organometallic Compounds. International Journal of Molecular Sciences, 16(12), 29505-29517. [Link]
-
Bio-protocol. (2022). An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. [Link]
-
Santandreu, E., et al. (2021). Transendothelial Electrical Resistance Measurement across the Blood–Brain Barrier: A Critical Review of Methods. Pharmaceutics, 13(6), 882. [Link]
-
Liu, W., et al. (2017). Pretreatment with 17β-Estradiol Attenuates Cerebral Ischemia-Induced Blood-Brain Barrier Disruption in Aged Rats: Involvement of Antioxidant Signaling. Neuroendocrinology, 105(4), 343-354. [Link]
-
ResearchGate. (n.d.). Western Blot analysis of phosphorylation and content of ERK 1/2 during...[Link]
-
ResearchGate. (n.d.). How to sterilize 17-beta estradiol?[Link]
-
ResearchGate. (n.d.). Can someone tell me estradiol inducible gene in brain endothelial cell lines?[Link]
-
PLOS One. (2022). Comparative studies between the murine immortalized brain endothelial cell line (bEnd.3) and induced pluripotent stem cell-derived human brain endothelial cells for paracellular transport. [Link]
-
STEMCELL Technologies. (2020). How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures. [Link]
-
PubMed Central. (n.d.). Caspase Protocols in Mice. [Link]
-
ResearchGate. (n.d.). Neuroprotective Effects of 17β-Estradiol Rely on Estrogen Receptor Membrane Initiated Signals. [Link]
-
Chinese Journal of Contemporary Pediatrics. (2010). Immortalized mouse brain endothelial cell line Bend.3 displays the comparative barrier characteristics as the primary brain microvascular endothelial cells. [Link]
-
Journal of Rare Diseases Research & Treatment. (2016). Transepithelial/endothelial Electrical Resistance (TEER) theory and applications for microfluidic body-on-a-chip devices. [Link]
-
ResearchGate. (n.d.). Western blot band for Erk and phopho(p). [Link]
-
Mermelstein, P. G. (2009). Membrane estradiol signaling in the brain. Seminars in Reproductive Medicine, 27(3), 229-238. [Link]
-
HiMedia Laboratories. (n.d.). β-Estradiol. [Link]
-
Villapol, S., et al. (2019). Cerebroprotective Effect of 17β-Estradiol Replacement Therapy in Ovariectomy-Induced Post-Menopausal Rats Subjected to Ischemic Stroke: Role of MAPK/ERK1/2 Pathway and PI3K-Independent Akt Activation. International Journal of Molecular Sciences, 20(15), 3788. [Link]
-
ResearchGate. (n.d.). Evaluation of the immortalised mouse brain capillary endothelial cell line, b.End3, as an in vitro blood-brain barrier model for drug uptake and transport studies. [Link]
Sources
- 1. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estrogen-receptor-mediated protection of cerebral endothelial cell viability and mitochondrial function after ischemic insult in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17beta-Estradiol attenuates blood-brain barrier disruption induced by cerebral ischemia-reperfusion injury in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 17beta-estradiol on blood-brain barrier disruption during focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The impact of 17β-estradiol on the estrogen-deficient female brain: from mechanisms to therapy with hot flushes as target symptoms [frontiersin.org]
- 8. Frontiers | Neuroprotective Effects of 17β-Estradiol Rely on Estrogen Receptor Membrane Initiated Signals [frontiersin.org]
- 9. Membrane estradiol signaling in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Differential Mechanisms of Neuroprotection by 17 β-Estradiol in Apoptotic versus Necrotic Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective Actions of 17β-Estradiol and Progesterone on Oxidative Neuronal Injury Induced by Organometallic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative studies between the murine immortalized brain endothelial cell line (bEnd.3) and induced pluripotent stem cell-derived human brain endothelial cells for paracellular transport | PLOS One [journals.plos.org]
- 16. Immortalized mouse brain endothelial cell line Bend.3 displays the comparative barrier characteristics as the primary brain microvascular endothelial cells [zgddek.com]
- 17. stemcell.com [stemcell.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medicine.umich.edu [medicine.umich.edu]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
in vivo dosage regimen for beta-Estradiol 17-acetate in mice
An Application Note and Protocol for the In Vivo Dosage Regimen of beta-Estradiol 17-Acetate in Mice
Authored by: A Senior Application Scientist
This guide provides a detailed framework for researchers, scientists, and drug development professionals on establishing a robust and reproducible . The focus is on achieving physiologically relevant and stable serum concentrations, a critical factor for the reliability of preclinical studies.
Scientific Introduction: Understanding this compound in Preclinical Models
This compound is an esterified prodrug of 17β-estradiol (E2), the most potent endogenous estrogen. In vivo, esterases rapidly cleave the acetate group, releasing the active E2 molecule. The addition of the acetate moiety increases the lipophilicity of the compound, which can influence its absorption and pharmacokinetic profile compared to unmodified E2.
The primary use of exogenous estradiol in mouse models is for hormone replacement in ovariectomized (OVX) females. This surgical removal of the ovaries eliminates the endogenous, cyclical production of ovarian hormones, creating a controlled baseline against which the effects of administered estradiol can be accurately assessed.[1] This approach is fundamental in endocrinology, oncology, neuroscience, and metabolic disease research to dissect the pathways and effects of estrogen signaling.
The Centrality of Estrogen Receptor Signaling
Estradiol exerts its wide-ranging physiological effects primarily by binding to and activating two nuclear estrogen receptors (ERs): ERα and ERβ.[2] These receptors function as ligand-activated transcription factors. The classical mechanism involves the binding of E2 to ERs in the cell, leading to receptor dimerization, translocation to the nucleus, and binding to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4] This signaling pathway is pivotal for processes ranging from female reproductive system function to bone maintenance and metabolism.[2][5]
Causality in Experimental Design: Key Considerations
The choice of a dosage regimen is not arbitrary; it is dictated by the scientific question. The goal is to create a hormonal environment that is both relevant to the hypothesis and reproducible.
The Ovariectomized Mouse Model
To study the effects of estradiol replacement, endogenous sources must be removed. Ovariectomy (OVX) is the standard procedure.
-
Rationale: Ablating the ovaries removes the primary source of cyclical E2 production, preventing interference with the administered compound.[1]
-
Best Practice: A post-surgical recovery period of 1-2 weeks is crucial.[1][6] This allows for the complete healing of the incision and ensures that circulating endogenous hormones have been fully cleared from the system before initiating hormone replacement therapy.
Defining the Therapeutic Goal: Physiological vs. Supraphysiological Dosing
-
Physiological Dosing: Aims to replicate the normal circulating E2 levels found in intact female mice. The physiological range for serum E2 in mice is approximately 5-35 pg/mL.[6] This level is desirable for studies investigating the normal biological functions of estrogen.
-
Supraphysiological Dosing: Involves administering doses that result in serum E2 concentrations significantly above the normal physiological range. While these high levels can be effective at inducing a strong and rapid biological response, such as uterine growth (uterotrophic response), they can also lead to severe adverse effects, including urine retention, hydronephrosis, and premature death.[7][8] Supraphysiological regimens are common with subcutaneous pellets.[7][8]
Route of Administration: A Critical Choice
The method of delivery profoundly impacts the resulting pharmacokinetic profile. Several oral and subcutaneous administration formulations have been developed, each with distinct advantages and disadvantages.[8]
-
Subcutaneous Pellets: These are widely used for their convenience in providing long-term hormone release. However, commercially available pellets often produce initial E2 levels that are an order of magnitude higher than the physiological range, followed by a drastic decrease.[9] This lack of stable, physiological dosing can compromise experimental outcomes and animal welfare.[7][8]
-
Daily Injections: This method requires stressful and repeated animal handling and results in extreme daily fluctuations in hormone levels, with sharp peaks and troughs that do not mimic natural physiology.[6]
-
Drinking Water: Administration via drinking water is a non-invasive method for chronic treatment. Studies have shown that providing 200 nM to 1000 nM of 17β-estradiol in drinking water can yield physiological and supraphysiological responses, respectively, without the adverse effects seen with pellets.[7][8] However, challenges include the difficulty of dissolving hydrophobic estrogens and the inability to precisely control individual intake.[6][8]
-
Silastic Capsules: Subcutaneous implantation of custom-made silastic capsules filled with an E2 solution (e.g., in sesame oil) has proven superior for producing stable, physiological serum E2 concentrations over several weeks.[1][6][9] This method offers a reliable way to maintain consistent hormone levels.
-
Oral Gavage / Dietary Admixture: Oral gavage allows for precise dosing but is a stressful procedure.[8] A less invasive oral method involves mixing the compound with a palatable food item like Nutella.[1][6][9] This approach mimics the pharmacokinetics of human oral hormone therapy, producing daily peaks that are less extreme than injections.[6]
Vehicle Selection
This compound is a crystalline solid that is sparingly soluble in aqueous solutions.[10] Therefore, an appropriate vehicle is required for solubilization and administration.
-
Oils: Sesame oil and peanut oil are common, biocompatible vehicles for subcutaneous administration, particularly for use in silastic capsules.[1][6][11]
-
Solvents for Stock Solutions: For preparing dosing solutions, initial solubilization in an organic solvent like DMSO or ethanol is often necessary before further dilution.[10][12] When used in cell culture or diluted for in vivo use, the final concentration of these solvents should be kept low (typically <0.1%) to avoid toxicity.[12]
Quantitative Dosage and Pharmacokinetic Summary
The selection of a specific dose must be evidence-based. The following table summarizes various administration regimens for 17β-estradiol in mice, derived from published literature.
| Route of Administration | Vehicle/Formulation | Dose | Resulting Serum E2 Levels (approx.) | Classification | Reference |
| Drinking Water | Aqueous solution | 200 nM | Physiological | Physiological | [7][8] |
| Drinking Water | Aqueous solution | 1000 nM | Supraphysiological | Supraphysiological | [7][8] |
| Subcutaneous Pellet | 60-day release pellet | 0.18 mg | >400 pg/mL initially, then declining | Highly Supraphysiological | [9] |
| Subcutaneous Pellet | 90-day release pellet | 0.72 mg | 600-1400 pg/mL | Highly Supraphysiological | [9] |
| Subcutaneous Silastic Capsule | Sesame Oil | 36 µg/mL in capsule | 90 pg/mL decreasing to 25 pg/mL over 35 days | High Physiological | [6][9] |
| Oral (Dietary Admixture) | Nutella / Sesame Oil | 1.12 µg per 30g mouse/day | Daily fluctuations between 20-120 pg/mL | Physiological / High Physiological | [1][6] |
| Oral Gavage | Peanut Oil / Ethanol | 1 mg/kg/day | Not specified, but induced mammary gland effects | Supraphysiological | [11] |
Validated Experimental Protocols
The following protocols are designed to be self-validating systems, providing reliable and reproducible methods for estradiol administration.
Protocol 4.1: Administration via Subcutaneous Silastic Capsules
This method is highly recommended for achieving stable, long-term physiological E2 levels.[1][6][9]
Materials:
-
This compound powder
-
Sesame oil (sterile)
-
Silastic laboratory tubing (e.g., 1.575 mm inner diameter)
-
Wooden applicator sticks or sealant
-
Sterile surgical instruments
Procedure:
-
Prepare E2 Stock: Create a solution of 18-36 µg/mL of this compound in sterile sesame oil.[1][6] Thoroughly mix to ensure complete dissolution. Prepare a vehicle-only solution (sesame oil) for placebo controls.
-
Cut Tubing: Cut 2 cm lengths of silastic tubing for each mouse.[6]
-
Seal One End: Securely plug one end of each tubing segment with a small piece of a wooden applicator stick or appropriate medical-grade sealant.
-
Fill Capsules: Using a syringe with a narrow-gauge needle, fill the tubing completely with the E2-oil solution (or placebo oil). Avoid introducing air bubbles.
-
Seal Second End: Plug the open end of the capsule. The plugs should remain permanently in place.
-
Incubate Capsules: Incubate the filled capsules overnight in the remaining E2-oil solution before implantation.[6]
-
Implantation:
-
Anesthetize the mouse. Shave a small area on the dorsal aspect of the neck.
-
Make a small incision (~1 cm) through the skin.
-
Using blunt dissection, create a subcutaneous pocket.
-
Wipe the silastic capsule and gently insert it into the pocket.
-
Close the incision with a suture or wound clip.
-
Protocol 4.2: Oral Administration via Dietary Admixture
A non-invasive method that mimics the pharmacokinetics of oral therapy in humans.[6]
Materials:
-
This compound powder
-
Sesame oil
-
Small ceramic tiles or weighing dishes
Procedure:
-
Prepare Dosing Mixture:
-
First, thoroughly dissolve the this compound in a small volume of sesame oil.
-
Calculate the daily dose. A recommended dose is 1.12 µg of estradiol per 30g mouse.[1][6] This is mixed into a small, fixed amount of the palatable vehicle (e.g., 60 mg of Nutella).[1][6]
-
Prepare a placebo mixture (palatable vehicle + sesame oil only) for control groups.
-
-
Animal Training: For five days prior to the experiment, train the animals to eat the hormone-free palatable mixture.[1][6] This ensures rapid and complete consumption during the study.
-
Administration:
-
Place each mouse in a separate cage for feeding to ensure accurate dosing.
-
Serve the daily portion on a small ceramic tile.
-
Observe the animals to confirm they consume the entire portion. Well-habituated mice typically consume it within minutes.[6]
-
In-Life and Endpoint Validation
It is imperative to validate that the chosen regimen is producing the intended biological effect.
Serum Estradiol Measurement
The most direct method to confirm target E2 concentrations is to measure serum levels.
-
Sample Collection: At the study endpoint, collect blood via cardiac puncture or from the submandibular vein.[9] Allow the blood to clot, then centrifuge to separate the serum.[9] Store serum at -20°C or lower until analysis.
-
Quantification: Commercial ELISA kits are available for quantifying estradiol in mouse serum.[13][14][15] For higher accuracy and sensitivity, especially at low physiological concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard.[13]
Uterine Weight Bioassay
A simple, reliable indicator of a systemic estrogenic response.
-
Rationale: The uterus is highly sensitive to estrogen, which stimulates its growth (uterotrophic response). In OVX mice, the uterus becomes atrophic. An increase in uterine wet weight after estradiol treatment provides clear evidence of biological activity.
-
Procedure: At necropsy, carefully dissect the uterus, trim away any adhering fat and connective tissue, and record its wet weight.
References
-
Levin-Allerhand, J. A., Sokol, K., & Smith, J. D. (2003). Safe and effective method for chronic 17beta-estradiol administration to mice. Contemporary Topics in Laboratory Animal Science, 42(6), 33–35. [Link]
-
Levin-Allerhand, J. A., et al. (2003). Safe and Effective Method for Chronic 17β-Estradiol Administration to Mice. ResearchGate. [Link]
-
Deutsch, M. B., et al. (2020). Evaluation of 17β-Estradiol Administration by Subcutaneous Injections in Transgender Women. Transgender Health, 5(2), 106-113. [Link]
-
Isaksson, I. M., et al. (2012). Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration. Journal of Visualized Experiments, (64), e4013. [Link]
-
Cimini, M., et al. (2021). β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery. Cell Biology International, 45(5), 1058-1070. [Link]
-
Gibbs, R. B. (2000). Effects of long term treatment with 17 β-estradiol and medroxyprogesterone acetate on water maze performance in middle aged female rats. Hormones and Behavior, 38(4), 238-248. [Link]
-
Isaksson, I. M., et al. (2012). Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration. Journal of Visualized Experiments. [Link]
-
Ingberg, E., et al. (2012). Methods for long-term 17β-estradiol administration to mice. General and Comparative Endocrinology, 175(1), 188-193. [Link]
-
Pequeux, C., et al. (2016). Accurate Control of 17β-Estradiol Long-Term Release Increases Reliability and Reproducibility of Preclinical Animal Studies. PLoS ONE, 11(11), e0166361. [Link]
-
K-R., Yu, et al. (2011). Estimation of Estradiol in Mouse Serum Samples: Evaluation of Commercial Estradiol Immunoassays. Endocrinology, 152(11), 4431–4442. [Link]
-
Deroo, B. J., & Korach, K. S. (2006). Estrogen receptor transcription and transactivation: Estrogen receptor knockout mice - what their phenotypes reveal about mechanisms of estrogen action. Breast Cancer Research, 8(2), 204. [Link]
-
Friesen, R., et al. (2005). Stability of extruded 17 beta-estradiol solid dispersions. Journal of Pharmaceutical Sciences, 94(9), 1985-1996. [Link]
-
Creative Diagnostics. (n.d.). Estrogen Signaling Pathway. Creative Diagnostics. [Link]
-
Das, S. K., et al. (1997). Estrogenic responses in estrogen receptor-α deficient mice reveal a distinct estrogen signaling pathway. Proceedings of the National Academy of Sciences, 94(24), 12786-12791. [Link]
-
American Chemical Society. (2023). Metabolic Profiling in Plasma and Brain Induced by 17β-Estradiol Supplementation in Ovariectomized Mice. ACS Omega. [Link]
-
Andersen, H. R. (2017). Re: What is the degradation time of 17beta-estradiol (E2) in aqueous media? ResearchGate. [Link]
-
Nobre, M. (2025). Re: How to measure estradiol levels in mouse plasma? ResearchGate. [Link]
-
Xu, Y., et al. (2019). Activation of Estrogen Response Element–Independent ERα Signaling Protects Female Mice From Diet-Induced Obesity. Endocrinology, 160(1), 131-143. [Link]
-
Marino, M., Galluzzo, P., & Ascenzi, P. (2006). Estrogen signaling multiple pathways to impact gene transcription. Current Genomics, 7(8), 497-508. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Estrogen receptor transcription and transactivation: Estrogen receptor knockout mice - what their phenotypes reveal about mechanisms of estrogen action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safe and effective method for chronic 17beta-estradiol administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Accurate Control of 17β-Estradiol Long-Term Release Increases Reliability and Reproducibility of Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. Estimation of Estradiol in Mouse Serum Samples: Evaluation of Commercial Estradiol Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
beta-Estradiol 17-acetate storage conditions and shelf life
Application Note: Storage, Stability, and Handling Protocols for
Introduction: The Stability Paradox
-Estradiol 17-acetate (E2-17Ac) is a synthetic ester derivative of the endogenous steroidHowever, the very feature that makes it biologically useful—the ester bond at the C-17 position—is its stability "Achilles' heel." This bond is susceptible to both spontaneous and enzymatic hydrolysis. Improper storage leads to a silent degradation where the reagent converts back to its parent hormone (
This guide provides a rigid, evidence-based protocol to maintain the structural integrity of E2-17Ac from the moment of receipt to the final experimental readout.
Physicochemical Stability Profile
Understanding the degradation mechanism is prerequisite to preventing it. E2-17Ac degradation is primarily driven by moisture (hydrolysis) and light (photo-oxidation).[1]
Degradation Mechanism
The primary degradation pathway is the cleavage of the acetate group. This reaction is catalyzed by:
-
High pH: Basic conditions accelerate ester hydrolysis.[1]
-
Esterases: Serum-containing media will rapidly convert E2-17Ac to E2.[1]
-
Moisture: Even trace water in stored powder can initiate autohydrolysis.[1]
Figure 1: Hydrolysis Pathway of
Caption: The irreversible hydrolysis of the C-17 ester bond yields the active parent hormone and acetic acid.[1] This reaction is accelerated by moisture and basic pH.
Solubility & Solvent Compatibility
Data summarized below is critical for preparing stable stock solutions.
| Solvent | Solubility (approx.) | Stability at -20°C | Notes |
| DMSO | 20 – 62 mg/mL | High (6–12 months) | Preferred solvent. Hygroscopic; keep tightly sealed.[1] |
| Ethanol (Abs.) | 2.5 – 10 mg/mL | Moderate (3–6 months) | Evaporation risk. Use purge gas (N2/Ar). |
| Aqueous Buffers | < 0.1 mg/mL | Unstable (< 24 hrs) | Do NOT store. Prepare immediately before use. |
| Chloroform | ~50 mg/mL | High | Good for analytical standards; not for cell culture.[1] |
Protocol: Solid State Storage
Upon receipt of the lyophilized powder, immediate action is required to arrest degradation.
Step-by-Step Protocol:
-
Inspection: Verify the vial is sealed. If the powder appears "clumped" or sticky, moisture ingress may have occurred.
-
Desiccation: Place the original vial inside a secondary container (e.g., a Falcon tube or sealed bag) containing active desiccant silica gel.
-
Temperature: Store immediately at -20°C .
-
Note: While 4°C is acceptable for short-term (< 1 month) use, -20°C is mandatory for long-term shelf life (3–4 years).[1]
-
-
Light Protection: Wrap the secondary container in aluminum foil if the primary vial is amber glass; if clear glass, foil wrapping is mandatory.
Protocol: Solution Preparation & Handling
This workflow ensures that the "working solution" delivered to cells or instruments is chemically identical to the stock.
Figure 2: Validated Handling Workflow
Caption: Optimized workflow to minimize freeze-thaw cycles and aqueous exposure time.
Stock Solution Preparation (Example: 10 mM in DMSO)
-
Equilibration: Allow the product vial to equilibrate to room temperature before opening . This prevents condensation of atmospheric moisture onto the cold powder.
-
Solvent: Use high-grade (>99.9%) anhydrous DMSO.
-
Calculation: To dissolve 10 mg of E2-17Ac (MW: 314.42 g/mol ), add 3.18 mL of DMSO.
-
-
Dissolution: Vortex gently. If necessary, sonicate for 10–15 seconds.
-
Aliquotting: Dispense into small volumes (e.g., 50 µL) into amber microtubes.
-
Why? Repeated freeze-thaw cycles introduce moisture and degrade the ester.
-
-
Storage: Store aliquots at -20°C.
Working Solution (Aqueous Dilution)
-
Timing: Prepare the aqueous dilution immediately before application.
-
Dilution Factor: Keep the final organic solvent concentration (DMSO/Ethanol) below 0.1% to avoid cytotoxicity in cell culture.
-
Example: Dilute 1 µL of 10 mM Stock into 10 mL of Culture Media
Final Conc: 1 µM E2-17Ac.
-
-
Stability Warning: Do not store diluted aqueous solutions. The ester bond will hydrolyze significantly within 24 hours at 37°C.
Quality Control & Troubleshooting
How do you know if your E2-17Ac has degraded?
Method: HPLC Validation
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile : Water (60:40 v/v).[1]
-
Detection: UV at 280 nm or Fluorescence (Ex 280nm / Em 310nm).
-
Sign of Degradation: Appearance of a secondary peak at an earlier retention time (corresponding to
-estradiol, which is more polar than the acetate ester).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Precipitate in Media | Concentration too high or shock dilution.[1] | Dilute stock into a larger volume of media while vortexing. Ensure final conc < solubility limit. |
| Loss of Potency | Hydrolysis of ester bond. | Check storage age. Was the stock aqueous? Prepare fresh from powder. |
| Unexpected Estrogen Signaling | Contamination with parent E2. | Verify purity via HPLC.[2] Ensure serum-free media if studying ester-specific uptake.[1] |
Safety & Compliance
-
Hazard: Reproductive Toxin (Category 1B). May damage fertility or the unborn child.[3]
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.[1] Handle powder in a fume hood or biosafety cabinet to prevent inhalation.[1]
-
Disposal: Dispose of as hazardous chemical waste. Do not pour down the drain.
References
-
National Institutes of Health (NIH). (2021).
-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stabilizing Beta-Estradiol 17-Acetate in Cell Culture
[1]
The Core Issue: Why "Crash-Out" Happens
Q: Why does my estradiol acetate precipitate immediately upon adding it to the media?
A: This is a classic case of "Solvent Shock" caused by the extreme hydrophobicity of steroid esters.
Beta-Estradiol 17-acetate is a lipophilic prodrug.[1] While the acetate group facilitates membrane permeability, it also increases the partition coefficient (LogP ~4.6), making it even less soluble in water than native estradiol.
When you inject a concentrated stock (dissolved in DMSO or Ethanol) into an aqueous buffer (cell media), the organic solvent disperses instantly. The steroid molecules are left "stranded" in a water environment they hate. If the local concentration exceeds the Critical Supersaturation Concentration (CSC) before the steroid can bind to a carrier protein (like Albumin), the molecules aggregate into micro-crystals.
Visualization: The Solvent Shock Mechanism
The following diagram illustrates the molecular events during a "bad" dilution.
Figure 1: The kinetic race between protein binding (success) and crystal nucleation (failure) during dilution.
Formulation & Solubility Data
Q: What is the actual solubility limit I should expect?
A: Do not rely on theoretical values for aqueous solubility. In cell culture, your practical limit is defined by the carrier capacity of your media (specifically the % of Fetal Bovine Serum).
| Solvent / Medium | Solubility Limit (Approx.)[1][2][3][4][5][6][7][8] | Notes |
| Anhydrous DMSO | 20 – 50 mg/mL | Preferred Stock. Hygroscopic; keep sealed.[1] |
| Ethanol (100%) | 2.5 – 8 mg/mL | Not Recommended. Low solubility = higher volume required = cytotoxicity.[1] |
| Water / PBS | < 0.001 mg/mL | Practically insoluble.[1] |
| Media + 10% FBS | ~0.1 – 0.5 mg/mL | Dependent on Albumin saturation.[1] |
| Serum-Free Media | < 0.01 mg/mL | High Risk. Requires cyclodextrins or BSA supplementation.[1] |
Critical Note: Never store E2-acetate in aqueous media.[1] It will hydrolyze to Estradiol over time.[1] Prepare dilutions fresh.
The "Sandwich" Dilution Protocol (Gold Standard)
Q: How do I dilute the stock to prevent precipitation?
A: Do not pipette DMSO stock directly into a large volume of media. Instead, use the "Serum Step-Down" method.[1] This technique utilizes the high concentration of albumin in pure FBS to "chaperone" the steroid molecules before they face the full aqueous volume.
Protocol: The 3-Step Solubilization[1][9]
-
Prepare Stock: Dissolve E2-acetate in high-quality anhydrous DMSO (e.g., 10 mM).
-
The Serum Intermediate:
-
Final Dilution:
Visualization: The Serum Step-Down Workflow
Figure 2: The "Serum Trap" method ensures the steroid is protein-bound before entering the aqueous media.[1]
Troubleshooting & FAQs
Q: I am using Serum-Free Media (SFM). What now? A: Without serum albumin, E2-acetate will almost certainly precipitate at effective doses.[1] You have two options:
-
BSA Supplementation: Add Fatty-Acid Free Bovine Serum Albumin (0.1% - 1% w/v) to your media before adding the drug.[1]
-
Cyclodextrin Complexing: Use a water-soluble inclusion complex.[1]
-
Recommendation: Use 2-Hydroxypropyl-β-cyclodextrin (HPβCD) .[1]
-
Ratio: Pre-mix the steroid with HPβCD in a 1:2 to 1:10 molar ratio in a small amount of solvent before adding to media. The cyclodextrin forms a "donut" around the steroid, hiding the hydrophobic core from the water [1, 4].
-
Q: I see "cloudiness" or crystals under the microscope. Can I vortex it back into solution? A: No. Once crystals form (nucleation), the energy required to re-dissolve them is higher than the energy required to keep them in solution.
-
Consequence: If you use this media, your effective dose is unknown, and the crystals may cause physical damage to the cell membrane (phagocytosis of crystals causes lysosomal rupture).
-
Action: Discard the media and restart using the "Serum Step-Down" protocol.[1]
Q: My stock solution in DMSO froze in the freezer. Is it safe? A: Yes, DMSO freezes at ~19°C. However, repeated freeze-thaw cycles can introduce moisture (DMSO is hygroscopic).[1] Water in the DMSO stock reduces solubility and causes "micro-precipitation" inside the stock tube.
Q: Can I use Ethanol instead of DMSO? A: Only if your cells are extremely sensitive to DMSO.[1] Ethanol evaporates faster (changing concentration) and has a much lower solubility limit for steroids.[1] If you must use ethanol, ensure the final concentration in the well is <0.1% to avoid artifacts.
References
-
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link
-
Cayman Chemical. (2023).[1] 17β-Estradiol Product Information & Solubility Data. Link
-
PubChem. (2025).[1][2] Estradiol 17-acetate (Compound Summary). National Library of Medicine.[1] Link
-
Fenyvesi, F., et al. (2014).[1] Cyclodextrin complexation of steroid hormones.[1][10][11] Journal of Inclusion Phenomena and Macrocyclic Chemistry.
-
BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media. Link[1]
Sources
- 1. Estradiol 17-acetate | C20H26O3 | CID 6852404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. selleck.co.jp [selleck.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. stemcell.com [stemcell.com]
- 9. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review on Cyclodextrins/Estrogens Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US7163931B2 - Compositions of estrogen-cyclodextrin complexes - Google Patents [patents.google.com]
Technical Support Center: beta-Estradiol 17-acetate Hydrolysis in Aqueous Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with beta-estradiol 17-acetate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the hydrolysis of this compound in aqueous solutions. As a prodrug, understanding its stability and conversion rate to the active beta-estradiol is critical for experimental design and data interpretation.
Section 1: Understanding the Hydrolysis of this compound
This compound is an ester that undergoes hydrolysis to yield beta-estradiol and acetic acid. This reaction is significantly influenced by the chemical environment, particularly pH and temperature. The hydrolysis can be catalyzed by both acids and bases.[1]
The Chemistry of Hydrolysis
The hydrolysis of an ester is a nucleophilic acyl substitution reaction. In aqueous solutions, a water molecule acts as the nucleophile, attacking the carbonyl carbon of the ester group. This process is generally slow at neutral pH but is accelerated by the presence of acids or bases.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. This reaction is reversible.[1][2]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon. This reaction is irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol.[3]
Below is a diagram illustrating the general mechanism for base-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis of this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and study of this compound hydrolysis.
Q1: At what pH is this compound most stable in an aqueous solution?
A1: Ester hydrolysis is generally slowest at a slightly acidic pH, typically between pH 4 and 5. At this pH, both acid- and base-catalyzed hydrolysis rates are minimized. For beta-estradiol itself, it is stable between pH 4 and 7.[4] However, as an ester, this compound will be more susceptible to hydrolysis at pH values outside of this slightly acidic range.
Q2: How does temperature affect the hydrolysis rate?
A2: The rate of hydrolysis increases with temperature. As a general rule of thumb, for many chemical reactions, the rate approximately doubles for every 10°C increase in temperature. For long-term storage of stock solutions, it is recommended to store them at low temperatures (e.g., -20°C) to minimize hydrolysis.[5]
Q3: What is the best way to prepare an aqueous solution of this compound for my experiments?
A3: this compound has low solubility in water. To prepare an aqueous solution, it is best to first dissolve the compound in a small amount of a water-miscible organic solvent, such as ethanol or DMSO, and then dilute this stock solution with the desired aqueous buffer.[6] Be mindful that the final concentration of the organic solvent should be low enough to not interfere with your experimental system.
Q4: Can the type of buffer I use affect the hydrolysis rate?
A4: Yes, the buffer components can influence the rate of hydrolysis. Some buffer species can act as general acid or base catalysts, a phenomenon known as buffer catalysis. For example, phosphate and carboxylate buffers can participate in the hydrolysis reaction. When studying the intrinsic stability of the ester, it is advisable to use buffers with non-nucleophilic components or to work at low buffer concentrations.
Q5: How can I monitor the hydrolysis of this compound to beta-estradiol?
A5: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[7] This technique allows for the separation and quantification of both the parent compound (this compound) and the hydrolysis product (beta-estradiol). A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the study of this compound hydrolysis.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent hydrolysis rates between experiments. | 1. Inaccurate pH of the buffer. 2. Fluctuations in incubation temperature. 3. Inconsistent preparation of stock solutions. | 1. Calibrate your pH meter before preparing buffers. 2. Use a calibrated water bath or incubator with precise temperature control. 3. Follow a strict, documented procedure for preparing stock solutions. |
| Precipitation of the compound in the aqueous solution. | 1. Exceeding the solubility limit of this compound or beta-estradiol. 2. "Salting out" effect from high buffer concentrations. | 1. Consult literature for solubility data and work within those limits.[4] 2. Reduce the concentration of your buffer salts. 3. Increase the proportion of organic co-solvent if your experimental system allows. |
| Poor peak shape (tailing or fronting) in HPLC analysis. | 1. Column degradation due to extreme pH of the mobile phase. 2. Interaction of the analyte with active sites on the column. 3. Column overload. | 1. Ensure the mobile phase pH is within the recommended range for your column (typically pH 2-8 for silica-based C18 columns). 2. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase. 3. Inject a smaller volume or a more dilute sample. |
| Difficulty in separating this compound and beta-estradiol peaks. | 1. Inappropriate mobile phase composition. 2. Column is not providing sufficient resolution. | 1. Optimize the ratio of organic solvent (e.g., acetonitrile) to water in your mobile phase. A lower organic content will generally increase retention times and may improve separation. 2. Use a column with a smaller particle size or a longer length for higher efficiency. |
Section 4: Experimental Protocols
Protocol 1: Determining the pH-Rate Profile of Hydrolysis
This protocol outlines a method to determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound
-
DMSO or ethanol
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
Constant temperature water bath or incubator
-
HPLC system with UV detector
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO or ethanol (e.g., 10 mg/mL).
-
Prepare a series of buffers at the desired pH values (e.g., pH 3, 5, 7, 9, 11).
-
Initiate the hydrolysis reaction: For each pH to be tested, add a small, precise volume of the stock solution to a known volume of the pre-warmed buffer in a sealed container. The final concentration of the organic solvent should be kept low (e.g., <1%).
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
Sample at time points: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction: Immediately dilute the aliquot with the HPLC mobile phase to stop further hydrolysis.
-
Analyze by HPLC: Inject the quenched samples onto the HPLC system to determine the concentrations of this compound and beta-estradiol.
-
Calculate the rate constant: Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
Construct the pH-rate profile: Plot the logarithm of the calculated rate constants (log k) against the pH.
Caption: Workflow for determining the pH-rate profile.
Illustrative Data
The following table provides an example of how the hydrolysis rate constant (k) for an ester might vary with pH. Note: This is illustrative data for a generic ester and not specific to this compound, for which published data is scarce.
| pH | Pseudo-first-order rate constant (k) (s⁻¹) | Half-life (t₁/₂) (hours) |
| 3.0 | 1.0 x 10⁻⁷ | 1925 |
| 5.0 | 2.0 x 10⁻⁸ | 9627 |
| 7.0 | 1.5 x 10⁻⁷ | 1284 |
| 9.0 | 1.5 x 10⁻⁵ | 12.8 |
| 11.0 | 1.5 x 10⁻³ | 0.13 |
Section 5: References
-
LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Shareef, A., et al. (2006). Aqueous Solubilities of Estrone, 17β-Estradiol, 17α-Ethynylestradiol, and Bisphenol A. Journal of Chemical & Engineering Data, 51(3), 879–881. [Link]
-
Kralj, E., et al. (2006). Determination of estradiol and its degradation products by liquid chromatography. Journal of Chromatography A, 1120(1-2), 164-171. [Link]
-
PSIBERG. (2023, February 7). Esters Hydrolysis: Types and their Mechanisms. [Link]
-
Hülsmann, S., et al. (2001). Stability of extruded 17 beta-estradiol solid dispersions. Pharmaceutical Development and Technology, 6(2), 223-229. [Link]
-
ChemTube3D. (n.d.). Interactive 3D Chemistry Animations. University of Liverpool. [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]
-
YouTube. (2019, January 15). ester hydrolysis and Fischer esterification. The Organic Chemistry Tutor. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. psiberg.com [psiberg.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of extruded 17 beta-estradiol solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing hBMEC Recovery Post-Thaw with Beta-Estradiol 17-Acetate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with human brain microvascular endothelial cells (hBMECs). The focus is on improving post-thaw recovery and viability through the strategic use of beta-Estradiol 17-acetate. This document will delve into the underlying scientific principles, provide detailed protocols, and offer troubleshooting solutions to common challenges.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in hBMEC culture.
Q1: Why is post-thaw recovery of hBMECs often poor?
A1: The process of cryopreservation and thawing is inherently stressful for cells. Several factors contribute to poor recovery:
-
Ice Crystal Formation: Slow thawing can lead to the formation of intracellular ice crystals, which can damage organelles and cell membranes.[1]
-
Osmotic Stress: The high concentrations of cryoprotectants (like DMSO) create a hypertonic environment. During thawing and dilution, the rapid shift in osmotic pressure can cause cells to swell and lyse.[2]
-
Cryoprotectant Toxicity: DMSO, while essential for preventing large ice crystal formation, is toxic to cells at warmer temperatures.[1] Prolonged exposure after thawing can significantly reduce viability.
-
Apoptosis: The stress of the freeze-thaw cycle can trigger programmed cell death (apoptosis) in a significant portion of the cell population.[3]
Q2: What is this compound and how does it improve hBMEC recovery?
A2: this compound is a synthetic ester of the natural estrogen, 17β-estradiol. Estrogens are known to have protective effects on the microvasculature.[4] In the context of hBMEC recovery, this compound is believed to work through several mechanisms:
-
Enhanced Cell Viability and Proliferation: Studies have shown that the addition of 10 nM β-estradiol 17-acetate to the culture medium is a critical factor in promoting the adhesion and proliferation of hBMECs, both after initial isolation and following thawing.[4]
-
Mitochondrial Function: 17β-estradiol has been found to significantly improve mitochondrial function in cultured hBMECs by acting on the estrogen receptor alpha.[4]
-
Anti-inflammatory Effects: Estradiol can suppress the expression of inflammatory cytokines and nitric oxide production in microglia, which can be beneficial in a post-stress environment like thawing.[5][6]
-
Genomic and Non-Genomic Actions: The beneficial effects of estradiol are a result of both delayed genomic and rapid non-genomic responses.[7]
Q3: Is this compound effective for all hBMECs?
A3: Research suggests a potential gender-specific difference in the response to this compound. One study found it to be critical for both freshly isolated and thawed female-derived hBMECs. While not essential for freshly isolated male-derived hBMECs, it did help counteract the decline in viability after thawing for these cells as well.[4]
Q4: What is the recommended concentration of this compound?
A4: A concentration of 10 nM this compound in the culture medium has been shown to be effective in promoting hBMEC recovery and proliferation.[4]
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low cell viability immediately after thawing | - Slow thawing process leading to ice crystal formation.[1]- Prolonged exposure to DMSO at room temperature.[1]- Improper handling of cells (e.g., vigorous vortexing). | - Thaw the vial rapidly in a 37°C water bath until only a small ice crystal remains.[8]- Immediately transfer the thawed cells to pre-warmed culture medium to dilute the DMSO.[8]- Handle the cell suspension gently at all times.[8] |
| Poor cell attachment to the culture vessel | - Sub-optimal coating of the culture surface.- Cell stress from the thawing process.[9]- Low cell seeding density. | - Ensure proper coating of culture vessels with materials like collagen or fibronectin.[9]- Consider using flasks with increased adhesion properties.[9]- The addition of a ROCK inhibitor, such as Y-27632, has been shown to significantly improve the attachment and survival of cryopreserved iPSC-derived BMECs.[3]- Increase the initial seeding density to promote cell-cell contact and survival signals. |
| Slow proliferation of attached cells | - Sub-optimal culture medium composition.- Carry-over toxicity from cryopreservation. | - Supplement the culture medium with 10 nM this compound to promote proliferation.[4]- Perform a medium change 24 hours after thawing to remove residual DMSO and cell debris.[10]- Allow the cells to rest and recover for 24-48 hours before any experimental manipulations.[8] |
| Cells detach after initial attachment | - Apoptosis induced by the freeze-thaw cycle.- Contamination of the cell culture. | - The use of this compound can help improve overall cell health and reduce delayed cell death.[4]- Visually inspect the culture for any signs of contamination (e.g., turbidity, color change, filamentous growth). If contamination is suspected, discard the culture and thaw a new vial. |
| Inconsistent results between experiments | - Variability in the thawing procedure.- Differences in cell handling.- Lot-to-lot variation in reagents. | - Standardize your thawing protocol to ensure consistency.[11]- Maintain detailed records of each experiment, including reagent lot numbers.- Pre-validate large batches of cryopreserved hBMECs for consistent performance.[3] |
III. Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key procedures.
Protocol 1: Thawing and Recovery of hBMECs with this compound
This protocol is designed to maximize the viability and recovery of cryopreserved hBMECs.
Materials:
-
Cryopreserved hBMECs
-
Complete hBMEC culture medium (pre-warmed to 37°C)
-
This compound stock solution
-
Sterile 15 mL conical tubes
-
Coated culture flasks or plates (e.g., collagen or fibronectin)
-
Water bath at 37°C
-
70% ethanol
-
Biosafety cabinet
Procedure:
-
Preparation:
-
Pre-warm the complete hBMEC culture medium to 37°C.
-
Prepare the recovery medium by supplementing the pre-warmed complete culture medium with 10 nM this compound.
-
Add 9 mL of the recovery medium to a sterile 15 mL conical tube.
-
-
Thawing:
-
Retrieve the cryovial of hBMECs from liquid nitrogen storage.
-
Immediately place the lower half of the vial into the 37°C water bath.[8]
-
Gently agitate the vial until only a small ice crystal remains.[1] This should take approximately 60-90 seconds. Do not completely submerge the vial to avoid contamination.[2]
-
-
Dilution and Washing:
-
Wipe the outside of the cryovial with 70% ethanol and transfer it to a biosafety cabinet.
-
Slowly transfer the thawed cell suspension dropwise into the 15 mL conical tube containing 9 mL of pre-warmed recovery medium. This gradual dilution helps to minimize osmotic shock.
-
Gently mix the cell suspension by inverting the tube.
-
Centrifuge the cells at 300 x g for 5 minutes at room temperature.[10]
-
Carefully aspirate the supernatant, being cautious not to disturb the cell pellet.
-
-
Plating and Incubation:
-
Gently resuspend the cell pellet in an appropriate volume of fresh recovery medium.
-
Perform a cell count and viability assessment using a method such as trypan blue exclusion.
-
Seed the cells onto the pre-coated culture vessel at the desired density.
-
Incubate the culture vessel at 37°C in a humidified incubator with 5% CO2.[8]
-
-
Post-Thaw Care:
-
After 24 hours, replace the medium with fresh recovery medium to remove any remaining dead cells and residual cryoprotectant.
-
Continue to culture the cells, changing the medium every 2-3 days.
-
Diagrams and Visualizations
Workflow for Improved hBMEC Recovery
Caption: Workflow for thawing and recovering hBMECs.
Proposed Mechanism of this compound Action
Caption: Simplified signaling pathway of beta-Estradiol.
IV. References
-
β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery. PubMed Central. [Link]
-
Cryopreservation of human cerebral microvascular endothelial cells and astrocytes in suspension and monolayers. PLOS One. [Link]
-
Cryopreservation of human cerebral microvascular endothelial cells with glycerol. PubMed. [Link]
-
Protective Actions of 17β-Estradiol and Progesterone on Oxidative Neuronal Injury Induced by Organometallic Compounds. PubMed Central. [Link]
-
Properly Thawing Cryopreserved PBMCs: A Step-by-Step Guide. Biosample Connect. [Link]
-
Estradiol Inhibits Human Brain Vascular Pericyte Migration Activity: A Functional and Transcriptomic Analysis. MDPI. [Link]
-
Investigation of the feasibility of long-term cryopreservation of cultured human corneal endothelial cells for manufacturing cellular products. IOVS. [Link]
-
Optimizing cryopreservation strategies for scalable cell therapies: A comprehensive review with insights from iPSC‐derived therapies. Wiley Online Library. [Link]
-
The effect of 17 β-estradiol on intracellular calcium homeostasis in human endothelial cells. PubMed Central. [Link]
-
17-β Estradiol Rescued Immature Rat Brain against Glutamate-Induced Oxidative Stress and Neurodegeneration via Regulating Nrf2/HO-1 and MAP-Kinase Signaling Pathway. MDPI. [Link]
-
Cryopreservation of Brain Endothelial Cells Derived from Human Induced Pluripotent Stem Cells Is Enhanced by Rho-Associated Coiled Coil-Containing Kinase Inhibition. PubMed Central. [Link]
-
17-β-Estradiol: a powerful modulator of blood–brain barrier BCRP activity. PubMed Central. [Link]
-
Troubleshooting in hCMEC/d3 culture? ResearchGate. [Link]
-
The impact of 17β-estradiol on the estrogen-deficient female brain: from mechanisms to therapy with hot flushes as target symptoms. Frontiers in Endocrinology. [Link]
-
Cryopreservation of human cerebral microvascular endothelial cells and astrocytes in suspension and monolayers. PLoS One. [Link]
-
My HBMEC cells do not adhere to the plate. What should I do? ResearchGate. [Link]
-
Effects of 17beta-estradiol on cytokine-induced endothelial cell adhesion molecule expression. PubMed Central. [Link]
-
Cell Culture – Why are my cells not attaching or proliferating after thawing? abm Inc.. [Link]
-
Thawing Cryopreserved PBMCs. Akadeum. [Link]
-
Derivation, Expansion, Cryopreservation and Characterization of Brain Microvascular Endothelial Cells from Human Induced Pluripotent Stem Cells. JoVE. [Link]
-
Selective estrogen receptor modulator. Wikipedia. [Link]
-
17 beta-estradiol regulation of human endothelial cell basal nitric oxide release, independent of cytosolic Ca2+ mobilization. PubMed. [Link]
-
hiPSCs derived Brain Microvascular Endothelial Cells Cryopreservation. YouTube. [Link]
Sources
- 1. Cell Culture – Why are my cells not attaching or proliferating after thawing? | abm Inc. [info.abmgood.com]
- 2. sanguinebio.com [sanguinebio.com]
- 3. Cryopreservation of Brain Endothelial Cells Derived from Human Induced Pluripotent Stem Cells Is Enhanced by Rho-Associated Coiled Coil-Containing Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Actions of 17β-Estradiol and Progesterone on Oxidative Neuronal Injury Induced by Organometallic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The impact of 17β-estradiol on the estrogen-deficient female brain: from mechanisms to therapy with hot flushes as target symptoms [frontiersin.org]
- 8. biosampleconnect.joined.bio [biosampleconnect.joined.bio]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bdbiosciences.com [bdbiosciences.com]
Technical Support Center: Minimizing Adsorption of Estradiol 17-Acetate
[1][2]
The "Invisible Error": Why E2-17Ac Disappears
Executive Summary: Estradiol 17-acetate (E2-17Ac) is a highly lipophilic steroid ester with a partition coefficient (LogP) of approximately 4.0 .[1][2] In aqueous environments (cell culture media, PBS, assay buffers), the molecule is thermodynamically driven to escape the polar solvent.[1] If no carrier protein is present, it will partition onto the hydrophobic surfaces of laboratory plasticware—specifically Polystyrene (PS) and Polypropylene (PP).[1]
The Consequence: In unmitigated systems, researchers often observe a 20–50% loss of free compound within 60 minutes . This leads to:
Troubleshooting Guides & FAQs
Section A: Material Selection (The First Line of Defense)
Q: I am seeing non-linear standard curves when diluting E2-17Ac in standard microcentrifuge tubes. Is the plastic the culprit?
A: Almost certainly. Standard polypropylene (PP) tubes are hydrophobic.[1][2]
-
The Mechanism: E2-17Ac adheres to the tube walls via Van der Waals forces. This is not a chemical reaction; it is physical adsorption.
-
The Fix:
-
Switch to Glass: Borosilicate glass vials are the gold standard. Adsorption to glass is negligible for steroids compared to plastic.[3]
-
Low-Retention Plastics: If glass is impractical, use "Low-Binding" or "Low-Retention" PP tubes.[1][2] These are manufactured with a proprietary polymer mix or surface treatment that increases hydrophilicity, repelling the steroid.
-
Avoid Polystyrene (PS): Never perform serial dilutions in PS tubes or troughs.[1] PS is highly hydrophobic and acts as a "sponge" for E2-17Ac.[1][2]
-
Q: Can I use standard pipette tips, or do I need special ones?
A: Standard tips can cause "transient loss" during transfer.
-
The Issue: As you aspirate, E2-17Ac adsorbs to the inner wall of the tip. When you dispense, that fraction remains on the tip, delivering a lower volume-concentration than intended.[1][2]
-
The Fix: Pre-wet (pre-rinse) the tip 3 times with the solution before the final aspiration. This saturates the binding sites on the tip surface with the steroid, ensuring the final aliquot is accurate.
Section B: Buffer Chemistry & Additives[1]
Q: I cannot use glass plates for my High-Throughput Screen (HTS). How do I stop adsorption in plastic microplates?
A: You must modify the thermodynamics of your buffer using a "Carrier" or a "Blocker."
Option 1: The Carrier (Preferred) - BSA Add 0.1% - 0.5% Bovine Serum Albumin (BSA) to your assay buffer.[1][2]
-
Why it works: Albumin is the body's natural steroid carrier. E2-17Ac binds reversibly to the hydrophobic pockets of BSA. This keeps the steroid in solution and prevents it from interacting with the plastic wall.
-
Note: Ensure the BSA grade is "Fatty Acid Free" to avoid introducing interfering lipids.
Option 2: The Surfactant - Tween-20 Add 0.01% - 0.05% Tween-20 .[1][2]
-
Why it works: Surfactants form micelles around the lipophilic drug (if above Critical Micelle Concentration) or coat the plastic surface, blocking binding sites.
-
Warning: Tween-20 can sometimes increase desorption of other contaminants or affect cell membrane permeability in live-cell assays.[1][2] BSA is generally safer for cell-based work.[1][2]
Q: I dissolved my stock in 100% DMSO. Doesn't that prevent adsorption?
A: Only while it is in the stock vial.
-
The Trap: Once you dilute the DMSO stock into an aqueous buffer (e.g., to 0.1% DMSO final concentration), the solvent power is lost. The E2-17Ac immediately looks for a hydrophobic surface—either the BSA you added (good) or the plastic wall (bad).[1] DMSO does not protect against adsorption in the final assay buffer.
Visualizing the Mechanism
The following diagram illustrates the kinetic competition between the plastic wall, the solvent, and carrier proteins.
Figure 1: Kinetic competition for Estradiol 17-acetate.[1][2][4] Without BSA (Green), the equilibrium shifts strongly toward the Plastic Wall (Black).[1]
Validated Protocol: The "Recovery Check"
Do not assume your plasticware is safe. Validate it with this self-checking protocol before running valuable samples.
Materials
-
Compound: Estradiol 17-acetate (known concentration stock).[1][2][5]
-
Vessels:
-
A: Standard Polypropylene Tube (The Test).
-
B: Glass Vial (The Control).
-
C: Low-Binding Tube (The Candidate).[1]
-
-
Buffer: Your specific assay buffer (PBS, Media, etc.).[1][2]
Step-by-Step Methodology
-
Preparation: Prepare a 100 nM solution of E2-17Ac in your assay buffer.
-
Aliquot: Immediately split the solution into Vessel A, B, and C.
-
Incubation: Cap and let stand at room temperature.
-
Sampling:
-
T=0 min: Immediately extract 50 µL from the Glass Vial (Control) and mix with 50 µL Acetonitrile (to lock the sample).
-
T=60 min: Extract 50 µL from A, B, and C. Mix with Acetonitrile.
-
T=120 min: Extract 50 µL from A, B, and C. Mix with Acetonitrile.
-
-
Quantification: Analyze via LC-MS/MS or ELISA.
-
Calculation:
[1][2]
Data Interpretation Table
| % Recovery at 60 min | Diagnosis | Action Required |
| > 95% | Excellent Stability | Proceed with current plasticware. |
| 80 - 95% | Moderate Adsorption | Acceptable for qualitative work; use BSA for quantitative.[1][2] |
| < 80% | Critical Failure | STOP. Change material to Glass or add 0.1% BSA. |
Decision Tree: Optimizing Your Workflow
Use this logic flow to select the correct materials for your specific experiment.
Figure 2: Material selection logic based on solvent composition and assay tolerance for protein additives.
References
-
Bratcher, P. E., & Gaggar, A. (2013). Characterization and prevention of the adsorption of surfactant protein D to polypropylene.[6][7] PLoS One, 8(9), e73467.[1][2][6][7]
- Relevance: Establishes the mechanism of hydrophobic adsorption to PP and the efficacy of BSA co
-
Goebel-Stengel, M., et al. (2011). The importance of correct handling of peptide and steroid hormones in the laboratory. Clinical Chemistry, 57(4).[1][2]
- Relevance: Discusses the "vanishing" of lipophilic hormones in standard plasticware.
-
Thermo Fisher Scientific. (n.d.).[1] Tech Tip: Preventing Non-Specific Binding of Lipophilic Molecules.
-
Sigma-Aldrich. (n.d.).[1][2] Product Information: Beta-Estradiol 17-acetate.[1][2][5][8][9][1][2]
-
Relevance: Chemical properties and solubility data confirming high LogP.[1]
-
Sources
- 1. Estradiol 17β-acetate - Wikipedia [en.wikipedia.org]
- 2. Showing Compound Estradiol (FDB000362) - FooDB [foodb.ca]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. Differential effects of estradiol and estradiol-BSA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ?-Estradiol 17-acetate | 1743-60-8 [chemicea.com]
- 6. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene | PLOS One [journals.plos.org]
- 7. Characterization and prevention of the adsorption of surfactant protein D to polypropylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Estradiol 17-acetate =99 1743-60-8 [sigmaaldrich.com]
- 9. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Troubleshooting Beta-Estradiol 17-Acetate Solubility
Executive Summary & Quick Diagnosis
The Core Issue: Beta-Estradiol 17-acetate (E2-17A) is a highly lipophilic steroid ester (LogP ~4.6).[1][2] It is practically insoluble in pure aqueous buffers like PBS.[2] If you are observing cloudiness, precipitation, or loss of biological activity, it is likely due to the "hydrophobic effect" driving the molecules to aggregate when introduced to the high-ionic-strength environment of PBS.[1][2]
Immediate Action Required: Do not attempt to dissolve E2-17A powder directly into PBS. You must use a "Co-solvent Spike" method (DMSO/Ethanol) or a Carrier System (Cyclodextrin/Albumin).[1][2]
The Physicochemical Barrier (The "Why")
To troubleshoot effectively, you must understand the forces fighting your dissolution.[1][2]
| Parameter | Value | Implication for PBS Solubility |
| LogP | ~4.6 | Highly hydrophobic.[1][2] The molecule prefers oil to water by a factor of ~40,000:1. |
| PBS Nature | Ionic (High Salt) | Salts in PBS strip water molecules away from the steroid (Salting-out effect), reducing solubility further compared to pure water.[1][2] |
| Ester Bond | C17-Acetate | Labile.[1][2][3] Subject to hydrolysis in aqueous pH 7.4, reverting to Estradiol (E2) over time.[1][2] |
Troubleshooting Workflows
Scenario A: "I need a working solution for Cell Culture (< 1 µM)"
Method: The Organic Co-solvent Spike.[1][2] Constraint: Keep final organic solvent concentration below cellular toxicity thresholds (typically <0.1% for DMSO).
Protocol:
-
Prepare Master Stock: Dissolve E2-17A powder in anhydrous DMSO to 10 mM (approx. 3.14 mg/mL).[1][2]
-
Prepare Intermediate (Optional but Recommended): Dilute the Master Stock 1:100 in DMSO to create a 100 µM working stock.
-
The "Fast-Spike" into PBS:
Common Failure Point: Adding PBS to the DMSO stock.[1][2] This causes a local high-water concentration that forces the steroid to crash out as a precipitate instantly.[2] Always add Stock to Buffer.
Scenario B: "I need a high-concentration Stock in PBS (> 10 µM) or DMSO is toxic"
Method: Cyclodextrin (CD) Encapsulation.[1][2] Science: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "molecular bucket," shielding the hydrophobic steroid from the aqueous PBS.[1][2]
Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in PBS.[1][2] Filter sterilize (0.22 µm).
-
Dissolve E2-17A in a small volume of Ethanol or Acetone (volatile solvent).[1][2]
-
Add the E2-17A solution dropwise to the CD solution while stirring.[2]
-
Stir uncovered for 24 hours to allow the volatile solvent to evaporate and the Inclusion Complex to equilibrate.
-
Filter sterilize again to remove any un-complexed drug.[1][2]
Visual Troubleshooting Guide
The following decision tree helps you select the correct solubilization strategy based on your experimental constraints.
Figure 1: Decision matrix for selecting the appropriate solubilization vehicle based on concentration requirements and solvent toxicity.[1]
Frequently Asked Questions (FAQs)
Q1: My solution turned cloudy immediately after adding the stock to PBS. Can I fix it?
-
Answer: No. Once the steroid forms a crystal lattice (precipitate), it requires significant energy to re-dissolve.[1][2] You cannot simply "vortex it back in."[1][2] You must filter the solution (which removes the drug, altering your concentration) or start over.[1][2] To prevent this, ensure your PBS is warm (37°C) and vortex during addition.[1][2]
Q2: Can I store the E2-17A in PBS at 4°C for a week?
-
Answer: Absolutely not. Two things will happen:[1]
-
Precipitation: The solubility drops drastically at 4°C.[1][2]
-
Hydrolysis: The 17-acetate group is an ester.[1][2] In aqueous PBS (pH 7.4), it will slowly hydrolyze into Beta-Estradiol (E2) and acetic acid.[1][2] Your "E2-17A" treatment will essentially become an "E2" treatment.[1][2] Always prepare aqueous dilutions fresh.[1][2]
-
Q3: What is the maximum solubility in pure PBS?
-
Answer: While theoretical values vary, for practical lab purposes, treat it as < 1 µg/mL (approx < 3 µM) without carriers.[1][2] Even at this level, surface adsorption to plastic tubes can significantly reduce the effective concentration.[1][2]
Q4: Why use the Acetate form if it hydrolyzes?
-
Answer: E2-17A is often used as a prodrug or to modify uptake kinetics.[1][2] If your experiment requires the specific activity of the acetate form, you must control for hydrolysis by using fresh solutions and potentially confirming stability via HPLC if the assay duration is long (>24h).[1]
Stability & Storage Data
| Solvent | Storage Condition | Stability Estimate | Notes |
| Powder | -20°C, Desiccated | > 2 Years | Protect from light.[1][2] |
| DMSO Stock | -20°C or -80°C | 6–12 Months | Avoid repeated freeze-thaw cycles.[1][2] |
| PBS (Aqueous) | 4°C or 37°C | < 24 Hours | High risk of hydrolysis and precipitation.[1][2] |
References
-
Cayman Chemical. (2023).[1][2] 17β-Estradiol Product Information & Solubility Data.
- Note: Provides baseline solubility data for estradiol deriv
-
Selleck Chemicals. (n.d.).[1][2] β-Estradiol 17-acetate Solubility and Chemical Properties.
- Source for LogP and DMSO solubility limits.
-
Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2]
- Authoritative review on using Cyclodextrins to solubilize lipophilic steroids.
-
PubChem. (2025).[1][2] Estradiol 17-acetate (Compound Summary). National Library of Medicine.[2] [1][2]
- Verification of physicochemical properties (LogP, MW).
Sources
- 1. 17beta-Estradiol | CAS 50-28-2 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Estradiol 17-acetate | C20H26O3 | CID 6852404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic determination of 17beta-estradiol and 17beta-estradiol-3-acetate solubilities and diffusion coefficents in silicone elastromeric intravaginal rings - PubMed [pubmed.ncbi.nlm.nih.gov]
distinguishing beta-Estradiol 17-acetate degradation products
Technical Support Center: -Estradiol 17-Acetate Stability & Impurity Profiling
Status: Operational
Subject: Distinguishing
Diagnostic Framework: The Degradation Landscape
Before troubleshooting, it is critical to understand the chemical behavior of
The primary stability risk is hydrolysis of the ester bond at the C17 position, reverting the molecule to its parent compound, Estradiol. Secondary degradation involves oxidation of the steroid core.
The Degradation Pathway Map
The following diagram illustrates the causal links between environmental stress and specific degradation products. Use this to hypothesize the identity of unknown peaks based on your experimental conditions.
Figure 1: Primary and secondary degradation pathways. Hydrolysis to Estradiol is the dominant pathway in aqueous or plasma environments.
Chromatographic Resolution (HPLC/UPLC)
The Issue: Users often struggle to separate the parent E2-17A from the hydrolyzed E2 product due to structural similarity. The Solution: Leverage the polarity difference. The C17-acetate group masks a polar hydroxyl, making E2-17A significantly less polar than E2.
Relative Elution Order (Reverse Phase C18)
| Elution Order | Analyte | Polarity | Retention Behavior |
| 1 (Early) | 17 | High (2 x -OH) | Elutes first (weak interaction with C18) |
| 2 (Late) | Low (1 x -OH, 1 x -OAc) | Elutes second (strong hydrophobic interaction) |
Recommended Protocol: Gradient Separation
Note: Isocratic methods often fail to resolve the acetate from late-eluting matrix components. A gradient is required for clean separation.
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex), 1.8 µm or 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Acetate for pH neutral).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-1 min: 30% B (Equilibration)
-
1-6 min: 30%
90% B (Elutes E2, then E2-17A) -
6-8 min: 90% B (Wash)
-
-
Detection: UV at 280 nm (A-ring absorption) or Fluorescence (Ex 280 nm / Em 310 nm).
Troubleshooting Tip: If you observe a peak eluting after E2-17A, investigate potential di-acetate impurities (if synthesized from E2) or dimerized oxidation products.
Mass Spectrometry Fingerprinting
The Issue: UV spectra of E2 and E2-17A are nearly identical because the chromophore (phenolic A-ring) is unchanged. The Solution: Use MS/MS fragmentation patterns to definitively identify the species.[2]
Identification Table (ESI Negative Mode)
Estradiol derivatives ionize best in Negative Mode (
| Analyte | Precursor Ion ( | Key Product Ion ( | Mechanism |
| E2-17A | 313.2 ( | 253.1 | Loss of Acetic Acid (60 Da). Specific to the acetate ester. |
| Estradiol (E2) | 271.2 ( | 145, 183 | Ring cleavage fragments. No loss of 60 Da observed. |
| Estrone (E1) | 269.2 ( | 145 | Similar core fragment, but precursor is -2 Da from E2. |
Technical Insight:
In MS/MS of E2-17A, the transition
Forced Degradation Protocols
To validate your method, you must intentionally generate these impurities. Use these protocols to create "System Suitability" standards.
Protocol A: Acid/Base Hydrolysis (Generates E2)
-
Preparation: Dissolve E2-17A in Methanol (1 mg/mL).
-
Stress: Add equal volume 0.1 N NaOH (Base) or 0.1 N HCl (Acid).
-
Incubation:
-
Base: Instantaneous hydrolysis (Reaction complete < 5 mins).
-
Acid:[4] Slower (Heat at 60°C for 1 hour).
-
-
Neutralization: Quench with equivalent Acid/Base before injection.
-
Expected Result: Disappearance of the late peak (E2-17A) and growth of the early peak (E2).
Protocol B: Oxidative Stress (Generates E1/Quinones)
-
Stress: Mix E2-17A with 3% Hydrogen Peroxide (
). -
Incubation: Room temperature for 24 hours.
-
Expected Result: Appearance of minor peaks eluting near E2 (hydroxylated species) or E1 (ketone formation).
Troubleshooting & FAQ
Decision Tree: Resolving Common Issues
Figure 2: Troubleshooting logic for stability and purity issues.
Frequently Asked Questions
Q: My E2-17A standard peak is splitting. Why? A: This is often a solvent mismatch. E2-17A is highly hydrophobic. If you dissolve it in 100% Methanol/ACN and inject a large volume into a high-aqueous mobile phase (e.g., 90% Water), the analyte precipitates at the column head.
-
Fix: Match the sample solvent to the starting gradient conditions (e.g., 30% ACN / 70% Water).
Q: Can I use UV detection to distinguish E2 from E2-17A?
A: Not spectrally. Both share the phenolic A-ring with
Q: Is E2-17A stable in plasma? A: No. Plasma esterases rapidly hydrolyze E2-17A to E2 (Half-life < 1 minute in human plasma). For bioanalysis, you must use an esterase inhibitor (e.g., NaF or PMSF) immediately upon blood collection if you intend to measure the intact ester [1].
Q: I see a peak at m/z 331. What is it?
A: In ESI Negative mode, this is likely the Oxidized species (
References
-
Agilent Technologies. (2014).
-estradiol 17-acetate using an Agilent 6460 Triple Quadrupole LC/MS. Application Note. Link -
National Institutes of Health (NIH). (2022).
-Estradiol. Link -
FDA Access Data. (2003). Clinical Pharmacology and Biopharmaceutics Review: Estradiol Acetate. Link
-
ResearchGate. Fragmentation patterns of Estradiol derivatives in Mass Spectrometry. Link
Sources
- 1. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation and Metabolic Pathway of 17β-Estradiol by Rhodococcus sp. ED55 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Frontiers | Unraveling the 17β-Estradiol Degradation Pathway in Novosphingobium tardaugens NBRC 16725 [frontiersin.org]
Validation & Comparative
A Comparative Guide to the HPLC-UV Detection of β-Estradiol 17-Acetate at 281 nm
For researchers, scientists, and professionals in drug development, the accurate quantification of steroid hormones is paramount. This guide provides an in-depth technical comparison of a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for β-Estradiol 17-acetate, a key ester of the primary female sex hormone, estradiol. We will explore the rationale behind the method, provide a detailed experimental protocol, and compare its performance against alternative analytical techniques.
Introduction to β-Estradiol 17-Acetate and its Analytical Significance
β-Estradiol 17-acetate is a synthetic derivative of the natural estrogen, β-estradiol. The addition of the acetate group at the 17-position modifies its physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate and precise analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control of pharmaceutical products containing this active pharmaceutical ingredient (API).
The choice of 281 nm as the detection wavelength is based on the chromophoric nature of the estradiol molecule. The phenolic ring in the steroid structure exhibits a characteristic UV absorbance maximum around this wavelength, providing a selective means of detection.[1][2]
Recommended Analytical Method: Reversed-Phase HPLC with UV Detection
Reversed-phase HPLC (RP-HPLC) is the cornerstone for the analysis of moderately polar to nonpolar compounds like β-estradiol 17-acetate. The separation is governed by the hydrophobic interactions between the analyte and the stationary phase.
The Scientific Rationale Behind the Method
The selection of a C18 stationary phase is based on its proven efficacy in retaining and separating a wide range of steroid compounds.[3][4] The nonpolar octadecyl chains provide a hydrophobic environment that interacts favorably with the steroid backbone of β-estradiol 17-acetate.
The mobile phase, a mixture of acetonitrile and water, allows for the precise control of elution strength. Acetonitrile, the organic modifier, disrupts the hydrophobic interactions between the analyte and the stationary phase, causing it to elute from the column. By adjusting the ratio of acetonitrile to water, the retention time of β-estradiol 17-acetate can be optimized for resolution and run time. An isocratic elution, where the mobile phase composition remains constant, is often sufficient for the analysis of a pure compound or a simple formulation, offering simplicity and robustness.[2][3]
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-UV analysis of β-Estradiol 17-acetate.
Sources
- 1. scribd.com [scribd.com]
- 2. High-performance liquid chromatographic determination of 17beta-estradiol and 17beta-estradiol-3-acetate solubilities and diffusion coefficents in silicone elastromeric intravaginal rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
LC-MS/MS fragmentation pattern of beta-Estradiol 17-acetate
Technical Deep Dive: LC-MS/MS Characterization of -Estradiol 17-Acetate
Differentiation from Structural Analogs & Method Optimization
Content Type: Technical Comparison Guide Target Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Core Managers.
Executive Summary & Scientific Rationale
The core analytical difficulty lies in three areas:
-
In-Source Hydrolysis: The labile ester bond can cleave during ionization, mimicking the parent compound (E2).
-
Isomeric Interference: Distinguishing the 17-acetate from the 3-acetate regioisomer.
-
Ionization Physics: Unlike many steroids that require derivatization (e.g., Dansyl chloride) for high sensitivity, E2-17A retains the phenolic C3-hydroxyl group, making it a prime candidate for Negative Mode ESI , a distinct advantage over its 3-acetate isomer.
This guide provides a validated fragmentation map, a comparative performance analysis against standard alternatives, and a self-verifying experimental protocol.
Mechanistic Insight: Fragmentation & Ionization Physics
The Polarity Decision: Negative vs. Positive Mode
While positive mode (
The Superior Approach: ESI Negative Mode (
-
Mechanism: The phenolic hydroxyl group at position C3 has a pKa
10.4. Using a basic mobile phase modifier (Ammonium Hydroxide or Fluoride) facilitates the abstraction of this proton. -
Selectivity Key: This mode naturally filters out Estradiol 3-acetate . The 3-acetate isomer has its phenolic oxygen blocked by the ester group; it lacks an acidic proton and consequently ionizes poorly in negative mode.
Fragmentation Pathway (MS/MS)
Upon Collision Induced Dissociation (CID) of the precursor ion (m/z 313), E2-17A undergoes a characteristic neutral loss.
-
Precursor: m/z 313.4 (
) -
Primary Transition (Quantifier): m/z 253.2.
-
Secondary Transition (Qualifier): m/z 59.0.
Visualization: Fragmentation Topology
Figure 1: MS/MS fragmentation pathway of
Comparative Performance Guide
The following table contrasts the Direct Analysis of E2-17A against the Parent Compound (E2) and the Derivatized workflow.
| Feature | Dansyl-Derivatized E2 (Alternative) | ||
| Precursor Ion (m/z) | 313 | 271 | ~506 |
| Ionization Mode | ESI Negative | ESI Negative | ESI Positive |
| Key Fragment | 253 (Loss of HOAc) | 145 / 183 (Ring cleavage) | 171 (Dansyl moiety) |
| Sensitivity | High (due to facile neutral loss) | Moderate (poor ionization efficiency) | Very High (permanent charge) |
| Specificity Risk | Hydrolysis: Can degrade to E2 during prep.[3] | Isobars: Interferences from other steroids.[2][4] | Non-Specific: Reagent reacts with all phenols. |
| Chromatography | Retains longer (More hydrophobic). | Elutes earlier. | Elutes later (Bulky group). |
Validated Experimental Protocol
Constraint: Standard protocols often ignore the lability of the C17-ester. This protocol integrates "Self-Validating" steps to ensure data integrity.
Phase 1: Sample Preparation (The "Cold" Workflow)
Objective: Prevent ex-vivo hydrolysis of Acetate to Parent Estradiol.
-
Collection: Collect plasma/serum on ice.
-
Acidification: Immediately add 1% Formic Acid to lower pH (Esters are more stable at slightly acidic pH than alkaline).
-
Extraction: Use Solid Phase Extraction (SPE) rather than Liquid-Liquid Extraction (LLE) to minimize evaporation heat exposure.
-
Cartridge: Polymer-based C18 (e.g., Agilent SampliQ or Waters Oasis HLB).
-
Elution: 100% Acetonitrile (Keep cold).
-
Phase 2: LC-MS/MS Parameters
-
Column: Agilent ZORBAX Eclipse Plus C18 (
mm, 1.8 m) or equivalent.[1] -
Mobile Phase A: Water + 0.05% Ammonium Hydroxide (
).[1]-
Why: The basic pH ensures the C3-hydroxyl is deprotonated for negative mode capture.
-
-
Mobile Phase B: Acetonitrile (100%).[1]
-
Flow Rate: 0.4 - 0.5 mL/min.
Phase 3: The "Self-Validating" Check
Run a "System Suitability" injection containing Estradiol 3-Acetate .
-
Pass Criteria: The 3-Acetate peak should be absent or <5% of the 17-Acetate signal.
-
Reasoning: If you see a strong 3-Acetate signal, your source conditions are too harsh (causing in-source hydrolysis of the 3-acetate to E2, which then ionizes) or your pH is incorrect.
Visualization: Analytical Workflow
Figure 2: Optimized workflow highlighting critical control points for ester stability.
References
-
Agilent Technologies. (2010).[1] LC/MS/MS quantitation of
-estradiol 17-acetate using an Agilent 6460 Triple Quadrupole LC/MS working in ESI negative ion mode. Application Note 5990-6019EN. -
Human Metabolome Database (HMDB). Estradiol Acetate (HMDB0000153) - Spectra and Chemical Data.
-
Xu, L., & Spink, D. C. (2008).[4] Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. Analytical Biochemistry, 375(1), 105-114.[4] (Provides context on steroid ionization challenges).
-
Ma, Y., & Zhang, H. (2012). Recent developments in the determination of estrogens in biological samples by LC-MS.[4][5][6][7] Journal of Pharmaceutical Analysis.[4] (Comparison of ionization modes).
Sources
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Trace LC/MS/MS quantitation of 17beta-estradiol as a biomarker for selective estrogen receptor modulator activity in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
Comparative Guide: Hydrolysis Kinetics of Beta-Estradiol 17-Acetate vs. Estradiol Valerate
This guide provides an in-depth technical comparison of beta-Estradiol 17-acetate (E2-17A) versus Estradiol Valerate (EV) , focusing on their hydrolysis kinetics. It is designed for researchers and formulation scientists requiring a mechanistic understanding of how ester chain length influences prodrug activation.
Executive Summary
The kinetic distinction between this compound (E2-17A) and Estradiol Valerate (EV) is governed primarily by steric hindrance and lipophilicity resulting from their ester chain lengths.
-
This compound (C2 ester): Exhibits rapid hydrolysis kinetics. The short acetate group offers minimal steric hindrance to carboxylesterases, resulting in a short prodrug half-life (
) and rapid onset of free estradiol (E2). It is often utilized in in vitro cell culture to ensure immediate bioavailability or in specialized transdermal/vaginal delivery systems. -
Estradiol Valerate (C5 ester): Exhibits intermediate hydrolysis kinetics. The longer valerate chain increases lipophilicity (logP) and introduces moderate steric hindrance, slowing enzymatic cleavage relative to the acetate. This property makes EV ideal for oral prodrugs (improved absorption before cleavage) and intramuscular depot formulations (sustained release).
Mechanistic Foundation: Structure & Enzymatic Cleavage
The hydrolysis of both compounds follows a pseudo-first-order kinetic profile in biological media (plasma, liver microsomes), catalyzed by Carboxylesterases (CES) , primarily CES1 and CES2 in humans.
Chemical Structural Impact
The rate of hydrolysis (
-
E2-17A: The acetate group (
) is small, allowing easy access to the enzyme's catalytic triad (Ser-His-Glu). -
EV: The valerate group (
) is bulkier. It increases the compound's partition coefficient ( ), facilitating depot storage in adipose tissue, but physically obstructs the active site of the esterase, reducing the turnover number ( ).
Pathway Diagram
The following Graphviz diagram illustrates the parallel hydrolysis pathways and the influence of chain length on rate constants.
Figure 1: Comparative enzymatic hydrolysis pathway. The thickness of the arrow indicates the relative rate of the initial enzymatic attack.
Kinetic Comparison Data
The following table synthesizes physicochemical properties and kinetic behaviors. While absolute rate constants vary by biological donor (inter-individual variability in esterase expression), the relative relationship remains constant.
| Feature | This compound (E2-17A) | Estradiol Valerate (EV) |
| Ester Chain Length | 2 Carbons (Acetate) | 5 Carbons (Valerate) |
| Molecular Weight | 314.4 g/mol | 356.5 g/mol |
| Lipophilicity (LogP) | ~3.8 | ~4.6 |
| Relative Hydrolysis Rate | Fast ( | Intermediate |
| Est. Plasma Half-Life ( | < 20–40 minutes (Rapid conversion) | ~1–2 hours (Prodrug form)* |
| Rate Limiting Factor | Blood flow / Delivery rate | Enzymatic cleavage / Dissolution |
| Primary Clinical/Lab Use | In vitro cell media (immediate E2 source), Vaginal Rings | Oral HRT, IM Depot (Sustained Release) |
*Note: The "14-17 hour" half-life often cited for EV refers to the terminal elimination of the formed Estradiol, not the hydrolysis of the ester itself, which occurs rapidly upon first-pass metabolism.
Deep Dive: The Steric Effect
Research into steroid esters demonstrates that increasing chain length from C2 (Acetate) to C5 (Valerate) significantly decreases the hydrolysis rate constant (
-
Acetate: Hydrolyzes almost immediately upon contact with plasma esterases. In in vitro stability assays, E2-17A is often used as a positive control for rapid ester cleavage.
-
Valerate: The pentanoate chain provides enough bulk to protect the ester bond from immediate degradation in the depot site (muscle oil depot), allowing for a "slow leak" into systemic circulation. Once in the blood/liver, however, liver esterases cleave it efficiently.
Experimental Protocol: Determination of Hydrolysis Kinetics
To objectively validate the kinetic differences, the following In Vitro Metabolic Stability Assay is the gold standard. This protocol uses human plasma or liver microsomes to determine the intrinsic clearance (
Workflow Diagram
Figure 2: Step-by-step workflow for determining in vitro hydrolysis kinetics.
Detailed Methodology
-
System Preparation:
-
Thaw pooled Human Plasma or Liver Microsomes (0.5 mg/mL protein conc.) on ice.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Incubation:
-
Pre-warm plasma/microsomes to 37°C for 5 minutes.
-
Initiate reaction by adding the substrate (E2-17A or EV) to a final concentration of 1 µM (ensure <1% DMSO/organic solvent).
-
Control: Include a "no-enzyme" buffer control to assess chemical stability (non-enzymatic hydrolysis).
-
-
Sampling:
-
At designated time points (e.g., 0, 5, 10, 20, 30, 60 min), remove aliquots (50 µL).
-
Critical Step: Immediate quenching is vital. Transfer aliquot into 150 µL of ice-cold Acetonitrile containing an Internal Standard (e.g., Estradiol-d5).
-
-
Analysis (LC-MS/MS):
-
Centrifuge samples (4000 rpm, 20 min, 4°C) to pellet precipitated proteins.
-
Inject supernatant onto a C18 column.[2]
-
Monitor transitions for Prodrug (Parent) and Estradiol (Metabolite).
-
-
Calculation:
-
Plot
vs. Time. -
Slope =
(elimination rate constant). - .
-
Implications for Drug Development
-
Formulation Strategy: If the goal is rapid onset (e.g., a rescue therapy or acute symptom management), E2-17A is the superior candidate due to its minimal half-life. However, its instability makes it harder to formulate for sustained release without advanced polymer encapsulation.
-
Depot Development: EV is the industry standard for injectables because its slower hydrolysis (combined with an oil vehicle) allows for weekly or bi-weekly dosing. The valerate chain provides the necessary lipophilicity to partition out of the oil vehicle slowly, while the acetate would partition too quickly, leading to a "burst effect."
References
-
Düsterberg, B., et al. (1985).[3] "Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women." Hormone Research. Link
-
Lievertz, R.W. (1987). "Pharmacology and pharmacokinetics of estrogens." American Journal of Obstetrics and Gynecology. Link
-
Kuhnz, W., et al. (1993). "Pharmacokinetics of estradiol, free and total estrone, in young women following single intravenous and oral administration of 17 beta-estradiol." Arzneimittelforschung. Link
-
Hikima, T., et al. (2002). "Comparison of skin distribution of hydrolytic activity for bioconversion of this compound between man and several animals in vitro." European Journal of Pharmaceutics and Biopharmaceutics. Link
-
Sangster, T., et al. (2005). "Validation of an in vitro method for the determination of the metabolic stability of compounds in human plasma." Journal of Biomolecular Screening. Link
Sources
1H-NMR spectrum analysis of beta-Estradiol 17-acetate
High-Resolution 1H-NMR Analysis of -Estradiol 17-Acetate: A Comparative Spectral Guide
Executive Summary
This guide provides a definitive 1H-NMR structural analysis of E2-17Ac. Unlike standard spectral lists, this document focuses on comparative diagnostics —demonstrating how to objectively distinguish E2-17Ac from its parent compound (
Part 1: Structural Context & Comparative Landscape[1]
To validate E2-17Ac, one must prove the acetate group is attached to the D-ring (17-position) and not the A-ring (3-position). The primary "alternative" in this analysis is the 3-acetate isomer (E2-3Ac), a common impurity during non-selective synthesis.
The Analytical Challenge: Regiochemistry
The core performance metric of this NMR analysis is the resolution of the 17-methine proton .
-
Target (E2-17Ac): Acetylation at C17 deshields the 17-H, shifting it significantly downfield.[2]
-
Alternative (E2-3Ac): Acetylation at C3 affects aromatic protons but leaves the 17-H relatively unperturbed.
Workflow Visualization
The following diagram outlines the logical flow for confirming the structure, distinguishing it from alternatives.
Figure 1: Decision tree for regioselective verification of Estradiol Acetates.
Part 2: Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating. The integration of the C18-Methyl group serves as the internal reference (Int = 3.00) to verify the stoichiometry of the acetate group.
Sample Preparation
-
Solvent Selection: Deuterated Chloroform (
) is preferred over DMSO- for this specific analysis because it minimizes solvent overlap with the steroid skeleton and provides sharper resolution of the 17-H multiplets. -
Concentration: Dissolve 5–10 mg of analyte in 0.6 mL of
(99.8% D) containing 0.03% TMS (Tetramethylsilane). -
Filtration: Filter through a glass wool plug if any turbidity remains (critical for resolution).[2]
Instrument Parameters (600 MHz Equivalent)
-
Pulse Sequence: Standard 1D proton (zg30).[2]
-
Spectral Width: 12 ppm (-2 to 10 ppm).[2]
-
Relaxation Delay (
): Set to 5.0 seconds .-
Reasoning: The C18 and Acetyl methyl protons have longer
relaxation times. A short delay (< 1s) will under-integrate these signals, leading to false purity calculations.[2]
-
-
Scans: 16–64 (depending on concentration).[2]
-
Temperature: 298 K (25°C).[2]
Processing & Calibration
-
Phasing: Apply manual phasing; automatic phasing often fails on the clustered steroid backbone region (1.0–2.5 ppm).[2]
-
Referencing: Calibrate the TMS singlet to 0.00 ppm.
-
Integration Reference: Set the integral of the 18-CH3 singlet (approx 0.82 ppm) to exactly 3.00 .
Part 3: Comparative Spectral Analysis[1][3]
This section compares the "performance" of the spectral signature against the parent and the isomer.
Comparative Data Table: Chemical Shifts ( , ppm)
| Assignment | Proton Type | Target: E2-17Ac | Parent: E2 | Alternative: E2-3Ac | Diagnostic Note |
| 18-CH3 | Methyl (s) | 0.82 | 0.78 | 0.79 | Reference signal.[2] |
| Acetate-CH3 | Methyl (s) | 2.05 | Absent | 2.29 | Key differentiator: 3-Ac methyl is more deshielded by the phenolic ring. |
| 17- | Methine (dd/t) | 4.68 | 3.73 | 3.75 | PRIMARY DIAGNOSTIC: +0.95 ppm shift confirms 17-ester. |
| 3-OH | Phenolic (s) | ~4.8 - 5.0 | ~4.6 | Absent | Broad/exchangeable.[2] Disappears with |
| 1-H | Aromatic (d) | 7.15 | 7.14 | 7.25 | 3-Ac causes downfield shift of A-ring protons. |
| 2-H | Aromatic (dd) | 6.62 | 6.63 | 6.85 | Unchanged in 17-Ac; Shifted in 3-Ac. |
| 4-H | Aromatic (d) | 6.56 | 6.56 | 6.78 | Unchanged in 17-Ac; Shifted in 3-Ac. |
(Note: Values are approximate for
Detailed Analysis of the "Diagnostic 17-H"
The performance of this analysis hinges on the Deshielding Effect .
-
Mechanism: The esterification of the 17
-hydroxyl group places the 17 -proton adjacent to an electron-withdrawing carbonyl group. -
Observation: This pulls electron density away from the proton, shifting its resonance from the "crowded" steroid region (~3.7 ppm) to a distinct, clean region (~4.7 ppm).[2]
-
Coupling: The 17-H typically appears as a doublet of doublets (dd) or a pseudo-triplet (
Hz) due to coupling with the 16-protons.
Part 4: Advanced Verification (2D NMR)
For regulatory submissions, 1D NMR is often insufficient.[2] 2D HMBC (Heteronuclear Multiple Bond Correlation) provides the definitive "connectivity proof."
The HMBC "Bridge"
To prove the acetate is on C17, you must observe a correlation (cross-peak) between the 17-H proton and the Carbonyl Carbon of the acetate group.
Figure 2: HMBC correlations establishing the ester linkage at position 17.
Interpretation
Part 5: Troubleshooting & Impurity Profiling[1]
Even in high-purity samples, specific artifacts can obscure analysis.[2]
| Issue | Spectral Symptom | Root Cause | Remediation |
| Hydrolysis | Appearance of triplet at 3.73 ppm and singlet at 2.0 ppm (free acetic acid).[2] | Comparison with E2 parent. | Sample is degrading. Dry solvent and re-acquire immediately.[2] |
| Water Peak | Broad singlet ~1.56 ppm in | Wet solvent or hygroscopic sample.[2] | Can overlap with steroid backbone.[2][3] Use |
| 3,17-Diacetate | Two acetate methyl signals (2.05 & 2.29 ppm).[2] | Over-acetylation during synthesis.[2] | Check integration of Acetyl-CH3 region. If > 3.00, impurity is present.[2] |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5757, Estradiol.[2] Retrieved from [Link][2]
-
Human Metabolome Database (HMDB). Metabocard for 17beta-Estradiol (HMDB0000151) - NMR Spectra Data.[2] Retrieved from [Link][2]
- Reich, H. J.WinPLT NMR Data: Chemical Shifts of Steroids. University of Wisconsin-Madison. (Standard reference for steroid backbone shifts).
-
Breitmaier, E. (2002).[2] Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.[2] (Source for HMBC correlation logic in esters).
A Comparative Guide to the Potency of beta-Estradiol 17-acetate and 17-beta-estradiol
For researchers in endocrinology, pharmacology, and drug development, understanding the nuanced differences between estrogenic compounds is paramount for experimental design and data interpretation. This guide provides an in-depth comparison of beta-Estradiol 17-acetate and its parent compound, 17-beta-estradiol (E2), focusing on the molecular, cellular, and physiological implications of the C17β acetate esterification.
Introduction: The Prodrug Concept and Its Implications
17-beta-estradiol is the most potent endogenous estrogen in mammals, exerting its effects through binding to estrogen receptors alpha (ERα) and beta (ERβ).[1] Its clinical and research applications, however, can be limited by its pharmacokinetic profile, including a low oral bioavailability due to extensive first-pass metabolism.[2][3][4]
This compound is an ester prodrug of 17-beta-estradiol.[5] A prodrug is an inactive or less active molecule that is metabolized into an active form within the body. The addition of the acetate group at the 17-beta position increases the lipophilicity of the estradiol molecule. This chemical modification is primarily designed to alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to a more sustained release and prolonged duration of action.[5] In vitro and in vivo, esterases cleave the acetate group, releasing the active 17-beta-estradiol.[6]
The central hypothesis is that while this compound itself has a lower intrinsic affinity for estrogen receptors, its in vivo potency is dictated by the rate and extent of its conversion to 17-beta-estradiol.
dot
Caption: The genomic estrogen receptor signaling pathway.
In Vivo Potency: The Uterotrophic Bioassay
The gold standard for assessing in vivo estrogenic activity is the uterotrophic bioassay, as outlined in the OECD Test Guideline 440. [7][8][9]This assay measures the increase in uterine weight in ovariectomized rodents following administration of a test compound. The uterus is a primary target tissue for estrogens, and its growth is a direct and quantifiable physiological response to estrogen receptor activation.
In this context, this compound is expected to demonstrate significant estrogenic potency. After administration, it is gradually hydrolyzed by endogenous esterases, creating a reservoir of 17-beta-estradiol that can then act on the uterine tissue. While a direct comparison study providing a precise relative potency from a uterotrophic assay was not identified in the search results, the principle of prodrug action suggests its potency would be high, though potentially with a delayed onset and longer duration of action compared to an equimolar dose of 17-beta-estradiol. Studies have shown that other estradiol esters, like estradiol valerate, are effective in inducing tumor growth in animal models that rely on estrogenic stimulation. [10]
| Parameter | 17-beta-estradiol | This compound |
|---|---|---|
| Mechanism | Direct ER agonist | Prodrug, converted to 17-beta-estradiol |
| Onset of Action | Rapid | Delayed, dependent on metabolism |
| Duration of Action | Shorter | Potentially longer, sustained release |
| Expected Outcome | Dose-dependent increase in uterine weight | Dose-dependent increase in uterine weight |
Experimental Protocols
Protocol: Estrogen Receptor Competitive Binding Assay
This protocol is adapted from established methodologies for determining the relative binding affinity of a test compound to the estrogen receptor. [11][12][13][14] Objective: To determine the concentration of this compound required to inhibit 50% (IC50) of the specific binding of [³H]-17β-estradiol to ERα.
Materials:
-
Rat Uterine Cytosol (source of ERα)
-
[³H]-17β-estradiol (Radioligand)
-
Unlabeled 17-beta-estradiol (Reference Competitor)
-
This compound (Test Compound)
-
Assay Buffer (e.g., TEDG buffer)
-
Hydroxyapatite (HAP) slurry
-
Scintillation fluid and counter
Methodology:
-
Preparation: Prepare serial dilutions of unlabeled 17-beta-estradiol and this compound. A typical concentration range for a potent competitor is 1 x 10⁻¹¹ to 1 x 10⁻⁷ M. [11]2. Assay Setup: In triplicate, prepare assay tubes for:
-
Total Binding: Uterine cytosol + [³H]-17β-estradiol.
-
Non-specific Binding (NSB): Uterine cytosol + [³H]-17β-estradiol + 100-fold excess of unlabeled 17-beta-estradiol.
-
Competition: Uterine cytosol + [³H]-17β-estradiol + increasing concentrations of the test compound (this compound).
-
-
Incubation: Incubate all tubes at 4°C for 16-18 hours to allow the binding to reach equilibrium. [15]4. Separation: Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice.
-
Washing: Centrifuge the tubes to pellet the HAP. Wash the pellets multiple times with assay buffer to remove unbound radioligand.
-
Counting: Elute the bound radioligand from the HAP pellet and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Workflow: In Vivo Uterotrophic Bioassay
This workflow outlines the key steps of the uterotrophic bioassay performed in ovariectomized (OVX) adult female rats. [7][16][17] dot
Caption: Experimental workflow for the rat uterotrophic bioassay.
Conclusion and Research Implications
The primary difference between this compound and 17-beta-estradiol lies not in the fundamental mechanism of action, but in their pharmacokinetic profiles.
-
This compound acts as a prodrug , exhibiting lower direct receptor binding affinity but demonstrating potent in vivo estrogenic effects following metabolic conversion to 17-beta-estradiol. [5]* 17-beta-estradiol is the active hormone with high affinity for both ERα and ERβ. [18][19][20] For researchers, the choice between these two compounds depends entirely on the experimental goal:
-
For in vitro studies aimed at understanding direct receptor interaction or screening for receptor antagonists, 17-beta-estradiol is the appropriate positive control. Using this compound would introduce the confounding variable of metabolic activation by any esterases present in the cell culture or lysate. [6]* For in vivo studies requiring sustained estrogenic exposure, for example, in developing hormone-dependent cancer xenograft models or in long-term hormone replacement studies, This compound (or other esters like estradiol valerate) can be advantageous. [10]Its slower conversion to the active form can provide more stable and prolonged circulating levels of estradiol, potentially reducing the frequency of administration compared to the parent hormone.
Understanding this prodrug-active drug relationship is essential for the accurate design of experiments and the correct interpretation of results in the field of endocrine research.
References
-
Pellizzon, M. A., & Ricci, A. G. (Year). Evidence that 17alpha-estradiol is biologically active in the uterine tissue: Antiuterotonic and antiuterotrophic action. Source Not Available. [Link]
-
(Author). (2025). Comparative Biological Effects and Potency of 17α- and 17β-Estradiol in Fathead Minnows. ResearchGate. [Link]
-
(Author). (Year). β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery. PubMed Central. [Link]
-
Lin, A. H., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLoS One. [Link]
-
(Author). (Year). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLOS One. [Link]
-
(Author). (Year). The Systemic and Metabolic Effects of 17-Beta Estradiol. Frontiers Media SA. [Link]
-
(Author). (2025). Comparative study on the in vitro in vivo estrogenic potencies of 17 beta-estradiol, estrone, 17 alpha-ethynylestradiol and nonylphenol. ResearchGate. [Link]
-
(Author). (Year). Comparative study on the in vitro/in vivo estrogenic potencies of 17beta-estradiol, estrone, 17alpha-ethynylestradiol and nonylphenol. PubMed. [Link]
-
(Author). (Year). Estradiol 17β-acetate. Wikipedia. [Link]
-
(Author). (Year). Design of an Intravaginal Ring for the Controlled Delivery of 17 Beta-Estradiol as Its 3-acetate Ester. PubMed. [Link]
-
(Author). (2015). Pharmacokinetics of the first combination 17β-estradiol/progesterone capsule in clinical development for menopausal hormone therapy. National Institutes of Health. [Link]
-
(Author). (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. National Toxicology Program. [Link]
-
(Author). (Year). Estradiol Esters Can Replace 17 Beta-Estradiol in the Stimulation of DNA and Esterase Synthesis by MCF-7 Cells: A Possible Role for the Estrogen-Sensitive MCF-7 Cell Esterase. PubMed. [Link]
-
(Author). (2014). What is the amount of estradiol supplementation required for cell culture of MCF 7 breast cancer cell line?. ResearchGate. [Link]
-
(Author). (Year). Pharmacokinetics of estradiol. Wikipedia. [Link]
-
(Author). (2025). Modeling binding equilibrium in a competitive estrogen receptor binding assay. ResearchGate. [Link]
-
(Author). (2025). In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay. PubMed. [Link]
-
(Author). (1992). Pharmacokinetics of oral 17 beta-estradiol. Semantic Scholar. [Link]
-
(Author). (2025). Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models. Frontiers Media SA. [Link]
-
(Author). (2015). Injectable Estradiol Valerate, as a Substitute for Estradiol Pellets in Breast Cancer Animal Model. Source Not Available. [Link]
-
(Author). (2015). The prodrug DHED selectively delivers 17β-estradiol to the brain for treating estrogen-responsive disorders. PubMed. [Link]
-
(Author). (Year). Estrogen receptor synthesis and turnover in MCF-7 breast cancer cells measured by a density shift technique. PubMed. [Link]
-
(Author). (2023). Potential oestrogenic effects (following the OECD test guideline 440) and thyroid dysfunction induced by pure. idUS. [Link]
-
(Author). (1995). OESTRADIOL-17-ACETATE IVR (100 gliday). Google Patents. [Link]
-
(Author). (Year). The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. PubMed. [Link]
-
(Author). (2025). In vitro receptor binding assays. ResearchGate. [Link]
-
(Author). (Year). Selective estrogen receptor modulator. Wikipedia. [Link]
-
(Author). (Year). Story of the Uterotrophic Assay. Regulations.gov. [Link]
-
(Author). (2012). Receptor Binding Assays for HTS and Drug Discovery. National Institutes of Health. [Link]
-
(Author). (Year). The OECD program to validate the rat uterotrophic bioassay: an overview. PubMed Central. [Link]
Sources
- 1. Frontiers | The Systemic and Metabolic Effects of 17-Beta Estradiol [frontiersin.org]
- 2. Pharmacokinetics of the first combination 17β-estradiol/progesterone capsule in clinical development for menopausal hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estradiol esters can replace 17 beta-estradiol in the stimulation of DNA and esterase synthesis by MCF-7 cells: a possible role for the estrogen-sensitive MCF-7 cell esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idus.us.es [idus.us.es]
- 8. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. ibbj.org [ibbj.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The OECD program to validate the rat uterotrophic bioassay: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Solid Phase Extraction for β-Estradiol 17-acetate Analysis
An Objective Comparison of Methodologies for Robust Sample Preparation
For researchers and drug development professionals, the accurate quantification of steroid hormones is paramount. β-Estradiol 17-acetate, an important ester of the primary female sex hormone estradiol, requires meticulous sample preparation to remove interfering matrix components prior to analysis. This guide provides an in-depth comparison of Solid Phase Extraction (SPE) protocols, focusing on the underlying principles and experimental data to empower scientists in selecting and implementing the most effective method for their analytical needs.
Foundational Knowledge: Analyte and a half-life Principle
Success in SPE begins with a thorough understanding of both the target analyte and the extraction mechanism.
Analyte Profile: β-Estradiol 17-acetate
-
Structure and Properties: β-Estradiol 17-acetate (C₂₀H₂₆O₃, Molar Mass: ~314.42 g/mol ) is a derivative of estradiol, featuring an acetate ester at the C17β position.[1] This esterification increases the lipophilicity (hydrophobicity) of the molecule compared to its parent compound, estradiol.[2] This non-polar characteristic is the primary determinant for selecting an appropriate SPE retention mechanism.
-
Analytical Significance: As a synthetic ester, it is crucial to distinguish it from endogenous estrogens in biological matrices such as plasma, serum, or urine.[3] Effective sample cleanup is essential for sensitive and accurate detection by downstream methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
The Logic of Solid Phase Extraction
SPE is a chromatographic technique used to isolate analytes from a complex sample matrix. The process relies on the partitioning of the analyte between a solid stationary phase (the sorbent) and a liquid mobile phase. A successful extraction hinges on the selective interaction of the analyte with the sorbent, while matrix interferences are washed away.
The universal workflow for SPE involves four critical steps:
Figure 1: The fundamental five-step workflow of Solid Phase Extraction.
Sorbent Selection: A Head-to-Head Comparison
The choice of sorbent is the most critical decision in developing an SPE protocol. For a non-polar analyte like β-Estradiol 17-acetate, reversed-phase sorbents are the industry standard. Here, we compare the two leading candidates: traditional silica-based C18 and modern polymeric sorbents.
| Feature | C18 (Octadecyl Silica) | Polymeric (e.g., Oasis HLB) |
| Retention Mechanism | Strong hydrophobic (non-polar) interactions. | Hydrophilic-Lipophilic Balanced (hydrophobic and hydrophilic interactions). |
| Typical Recovery | Good to excellent (~84% for related estrogens).[5] | Excellent, often higher and more consistent across a range of polarities (>90%).[6] |
| Key Advantages | Widely used, extensive application history, cost-effective.[3] | High binding capacity, stable across a wide pH range (0-14), resistant to drying out.[7] |
| Potential Limitations | Susceptible to "dewetting" if the sorbent dries, which can reduce recovery. Can exhibit silanol interactions affecting reproducibility. | Higher cost per sample compared to basic C18. |
| Best For | Well-established methods for non-polar analytes in aqueous samples.[8] | A broad range of analytes, complex matrices, and methods requiring high reproducibility and robustness.[6] |
Validated Experimental Protocols
The following protocols are detailed, step-by-step guides for extracting β-Estradiol 17-acetate from human plasma, a common and complex biological matrix.
Protocol 1: Classic C18 Reversed-Phase SPE
This protocol is based on established methods for steroid extraction using a silica-based C18 sorbent.[9][10] It represents a reliable and widely accessible approach.
Figure 2: Detailed workflow for C18-based SPE of β-Estradiol 17-acetate from plasma.
Detailed Steps:
-
Sample Pre-treatment: Dilute plasma samples 1:1 with an aqueous solution such as 4% phosphoric acid to disrupt protein binding.[11]
-
Conditioning: Pass 2 mL of methanol through the C18 cartridge to activate the hydrophobic functional groups.
-
Equilibration: Pass 2 mL of water through the cartridge to prepare it for the aqueous sample.
-
Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing:
-
Wash 1: Pass 2 mL of water to remove salts and highly polar interferences.
-
Wash 2: Pass 1 mL of a weak organic solvent mixture (e.g., 80:20 water:acetonitrile) to remove less polar interferences without eluting the analyte.[9]
-
-
Drying: Dry the sorbent bed under vacuum for at least 3 minutes to remove residual water, which can interfere with the elution step.
-
Elution: Elute the β-Estradiol 17-acetate with 1.5 mL of a strong organic solvent like acetonitrile.[9]
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: High-Performance Polymeric SPE (Oasis HLB)
This protocol leverages the properties of a water-wettable polymeric sorbent, which simplifies the workflow by eliminating the need for conditioning and equilibration steps if desired, saving time and solvent.
Figure 3: Simplified 3-step workflow using a polymeric (Oasis HLB) sorbent.
Detailed Steps:
-
Sample Pre-treatment: Dilute plasma samples 1:1 with 4% phosphoric acid in water.
-
Loading: Directly load the pre-treated sample onto the Oasis HLB cartridge. The water-wettable nature of the sorbent ensures proper interaction without prior conditioning.
-
Washing: Pass 2 mL of 5% methanol in water through the cartridge. This removes polar interferences while the stronger retention of the HLB sorbent prevents premature elution of the analyte.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile.
-
Post-Elution: Evaporate and reconstitute as described in the C18 protocol.
Mitigating a Critical Challenge: The Matrix Effect
The "matrix effect" is a phenomenon, particularly in LC-MS/MS, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[12][13] This can severely compromise the accuracy and precision of quantification.
-
Causality: The primary culprits are often phospholipids from plasma or serum, which can co-extract with analytes of similar polarity.[13]
-
Self-Validation: A robust SPE protocol is the first and most critical line of defense. By efficiently removing matrix components during the wash step, the risk of ion suppression is significantly reduced. Studies show that a well-developed SPE method can yield clean extracts with minimal matrix effects.
-
Quantification: To assess the matrix effect, compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solvent. A ratio close to 100% indicates minimal matrix effect.[14]
Conclusion and Authoritative Recommendations
For the solid-phase extraction of β-Estradiol 17-acetate, both C18 and polymeric HLB sorbents provide effective and reliable results.
-
C18 Sorbents are the traditional workhorse, offering a cost-effective and well-documented solution. They are an excellent starting point for methods involving aqueous matrices where the analyte is strongly non-polar.
-
Polymeric HLB Sorbents represent a more advanced technology, providing higher and more consistent recoveries, especially for methods that require robustness across various matrices or pH conditions.[6] The ability to use simplified 3-step protocols also offers significant advantages in throughput and solvent reduction.
Senior Scientist's Recommendation: For routine analysis where cost is a primary consideration, a well-optimized C18 protocol is sufficient. For high-throughput screening, methods requiring the utmost reproducibility, or when dealing with challenging matrices, investing in a polymeric sorbent like Oasis HLB is highly recommended. The superior performance and simplified workflow often justify the additional cost by providing cleaner extracts and more reliable data.
References
-
Yilmaz, B., & Kadioglu, Y. (2012). Determination of 17 β-Estradiol in Rabbit Plasma by Gas Chromatography with Flame Ionization Detection. Indian Journal of Pharmaceutical Sciences, 74(4), 309–314. [Link]
-
Çabuk, H., et al. (2024). Extraction and Quantification of 17-β-Estradiol in Wastewater Samples via Coacervative Phase Formation with β-Cyclodextrin and Decanoic Acid. Water, 16(18), 2489. [Link]
-
Vela-Soria, F., et al. (2024). Solid-phase extraction of estrogen hormones onto chemically modified carbon cryogel. Journal of the Serbian Chemical Society. [Link]
-
Joseph, S., & Fandino, A. (n.d.). LC/MS/MS quantitation of β-estradiol 17-acetate using an Agilent 6460 Triple Quadrupole LC/MS working in ESI negative ion mode. Agilent Technologies. [Link]
-
Waters Corporation. (n.d.). Simplifying Solid-Phase Extraction. Waters Corporation. [Link]
-
Faraj, F., et al. (2008). Quantification of steroid sex hormones using solid-phase extraction followed by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1194(2), 174-181. [Link]
-
Waters Corporation. (2016). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Corporation. [Link]
-
Waters Corporation. (2017). Analysis of Plasma 17-Hydroxyprogesterone, Androstenedione, and Cortisol Using a Novel Solid-Phase Extraction (SPE) Sorbent, Oasis PRiME HLB, for UPLC-MS/MS Analysis in Clinical Research. Waters Corporation. [Link]
-
Sterlitech Corporation. (2011). Solid Phase Extraction for Steroid Hormone Analysis. Sterlitech Corporation. [Link]
-
Andrew, R. (2023). Oasis HLB SPE method development using the 20 bottle approach. OneLab. [Link]
-
Waters Corporation. (2017). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Corporation. [Link]
-
Dolan, J. W. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]
-
National Center for Biotechnology Information. (n.d.). Estradiol 17-acetate. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). Comparison of recovery rates for HLB (A) and C-18 (B) cartridges. ResearchGate. [Link]
-
Malachová, A., et al. (2019). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 67(4), 1298-1308. [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Agilent Technologies. [Link]
-
ResearchGate. (n.d.). Recovery percentages for the SPE methods as found via LC-MS/MS. ResearchGate. [Link]
-
Souverain, S., et al. (2004). Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. Journal of Chromatography B, 801(2), 297-304. [Link]
-
Phenomenex. (n.d.). LC-MS/MS Steroid Analysis Solutions for Clinical Research. Phenomenex. [Link]
-
Wikipedia. (n.d.). Estradiol 17β-acetate. Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). Estradiol. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). Molecular structure of 17β-estradiol. ResearchGate. [Link]
Sources
- 1. Estradiol 17-acetate | C20H26O3 | CID 6852404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Secure Verification [cer.ihtm.bg.ac.rs]
- 5. Determination of 17 β-Estradiol in Rabbit Plasma by Gas Chromatography with Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. gcms.cz [gcms.cz]
- 8. sterlitech.com [sterlitech.com]
- 9. agilent.com [agilent.com]
- 10. Quantification of steroid sex hormones using solid-phase extraction followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of β-Estradiol 17-Acetate (Molecular Ion: 313 Da)
Executive Summary: This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of β-Estradiol 17-acetate, a critical analyte in pharmaceutical and clinical research. We will delve into the nuances of ionization, mass analysis, and fragmentation, offering field-proven insights to guide your experimental design. The focus will be on achieving sensitive and specific detection of the 313 Da molecular ion and its characteristic fragments. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical workflows for steroid analysis.
Introduction: The Significance of β-Estradiol 17-Acetate Analysis
β-Estradiol 17-acetate is a synthetic ester of the natural estrogen, β-estradiol. Its analysis is paramount in various fields, including pharmacology, to understand its pharmacokinetic and pharmacodynamic properties, in doping control to detect its abuse, and in environmental science to monitor its presence as a potential endocrine disruptor. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for its detection and quantification due to its high sensitivity, selectivity, and versatility.
The core challenge in analyzing β-Estradiol 17-acetate lies in its relatively low molecular weight (313 Da) and its non-polar nature, which dictates the choice of ionization technique. Furthermore, the presence of isomeric compounds necessitates high-resolution mass spectrometry or tandem mass spectrometry (MS/MS) for unambiguous identification.
Physicochemical Properties and the 313 Da Molecular Ion
Before delving into the analytical techniques, it is crucial to understand the physicochemical properties of β-Estradiol 17-acetate. Its structure, characterized by a steroidal backbone and an acetate group at the C17 position, influences its behavior in the mass spectrometer.
-
Molecular Formula: C₂₀H₂₆O₃
-
Monoisotopic Mass: 314.1882 Da
-
Average Mass: 314.43 g/mol
The observed molecular ion at m/z 313 in certain mass spectrometry techniques corresponds to the [M-H]⁻ ion in negative ion mode or a fragment in positive ion mode, while the [M+H]⁺ adduct would be expected around m/z 315. The exact nature of the detected ion is highly dependent on the ionization source and its settings.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is arguably the most critical parameter in developing a robust mass spectrometry method for β-Estradiol 17-acetate. The goal is to efficiently generate gas-phase ions from the analyte in the liquid or solid phase with minimal fragmentation, thereby preserving the molecular ion.
Electrospray Ionization (ESI)
ESI is a soft ionization technique that is well-suited for polar and semi-polar compounds. For β-Estradiol 17-acetate, ESI can be employed in both positive and negative ion modes.
-
Positive Ion Mode (+ESI): In this mode, protonated molecules [M+H]⁺ at m/z 315 are typically formed. Adduct formation with solvent ions, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺, is also common and can be leveraged for enhanced sensitivity in some cases.
-
Negative Ion Mode (-ESI): Due to the presence of the phenolic hydroxyl group, deprotonation can occur, leading to the formation of the [M-H]⁻ ion at m/z 313. This mode often provides a cleaner background for steroid analysis.
Causality: The choice between positive and negative ESI depends on the mobile phase composition and the desired sensitivity. Acidic mobile phases favor +ESI, while basic mobile phases promote -ESI.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another powerful ionization technique, particularly for less polar compounds that are not easily ionized by ESI. It involves the ionization of the analyte by gas-phase ion-molecule reactions.
-
Mechanism: A corona discharge creates reagent ions from the solvent vapor, which then transfer a proton to or from the analyte molecules.
-
Applicability: APCI is often more efficient than ESI for the analysis of steroids like β-Estradiol 17-acetate, especially when using normal-phase chromatography.
Comparison Table: Ionization Techniques
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets | Gas-phase ion-molecule reactions |
| Analyte Polarity | Polar to semi-polar | Non-polar to semi-polar |
| Typical Ions | [M+H]⁺, [M-H]⁻, [M+Na]⁺ | [M+H]⁺, [M-H]⁻ |
| Adduct Formation | Common | Less common |
| Matrix Effects | More susceptible | Less susceptible |
| Flow Rate | Lower flow rates preferred | Tolerant to higher flow rates |
| Recommendation for β-Estradiol 17-Acetate | Excellent for LC-MS with reversed-phase chromatography | A strong alternative, especially for normal-phase LC |
Evaluation of Mass Analyzer Platforms
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The choice of mass analyzer impacts the resolution, mass accuracy, and sensitivity of the analysis.
Quadrupole Mass Analyzers
Quadrupole instruments are workhorses in quantitative analysis due to their robustness, speed, and cost-effectiveness. A triple quadrupole (QqQ) mass spectrometer is the gold standard for targeted quantification using Selected Reaction Monitoring (SRM).
Time-of-Flight (TOF) Mass Analyzers
TOF analyzers offer high resolution and mass accuracy, which is invaluable for confirming the elemental composition of the molecular ion and its fragments. This is particularly useful in research and discovery settings.
Orbitrap Mass Analyzers
The Orbitrap mass analyzer provides ultra-high resolution and mass accuracy, enabling confident identification of analytes in complex matrices. While often used for qualitative analysis, modern Orbitrap instruments also offer excellent quantitative performance.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification
MS/MS is essential for the unambiguous identification and reliable quantification of β-Estradiol 17-acetate. In an MS/MS experiment, the molecular ion (precursor ion) is selected and then fragmented to produce characteristic product ions.
Fragmentation Pathway
The fragmentation of the [M+H]⁺ ion of β-Estradiol 17-acetate typically involves the neutral loss of the acetate group (CH₃COOH), resulting in a major fragment ion.
Caption: Fragmentation of β-Estradiol 17-Acetate in +ESI MS/MS.
Selected Reaction Monitoring (SRM)
For quantitative analysis, SRM on a triple quadrupole mass spectrometer is the preferred method. The transition from the precursor ion to a specific product ion is monitored, providing excellent selectivity and sensitivity.
-
Primary Transition: m/z 315 → m/z 255
-
Confirmatory Transition: A second, less intense fragment ion would be monitored to confirm the identity of the analyte.
Experimental Protocols
A self-validating protocol is crucial for trustworthy results. The following is a generalized LC-MS/MS protocol for the quantification of β-Estradiol 17-acetate in a biological matrix.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Spiking: Spike 1 mL of the sample (e.g., plasma) with an internal standard (e.g., deuterated β-Estradiol 17-acetate).
-
Extraction: Add 5 mL of a non-polar organic solvent (e.g., methyl tert-butyl ether) and vortex for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Workflow
Safety Operating Guide
beta-Estradiol 17-acetate proper disposal procedures
Topic: beta-Estradiol 17-acetate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Part 1: Executive Safety & Immediate Action
Status: CRITICAL BIO-HAZARD CONTROL REQUIRED Principle: this compound is a potent endocrine-disrupting chemical (EDC).[1][2] While not federally P-listed (acutely toxic) by the EPA, it poses severe long-term risks to aquatic ecosystems and reproductive health.[1][2] Zero-discharge to sewer systems is mandatory. [1][2]
Emergency Spill Response (Bench-Scale)
| Scenario | Immediate Protocol |
| Solid Spill (Powder) | 1. Isolate: Evacuate non-essential personnel.2. PPE: Double nitrile gloves, N95/P100 respirator, safety goggles.3. Contain: Cover with damp paper towels to prevent dust generation.4.[2] Clean: Scoop into a wide-mouth hazardous waste jar. Do not sweep dry dust. 5.[1][2] Decontaminate: Wipe surface with 10% bleach solution, followed by ethanol.[1] |
| Liquid Spill (Solution) | 1. Absorb: Use inert absorbent pads or vermiculite.[1][2] 2. Prohibit: Do not use water to dilute; do not allow entry into floor drains.3.[1][2] Collect: Place soaked absorbents into a sealed hazardous waste bag or container.4. Label: Mark container immediately as "Hazardous Waste - Estrogenic." |
Part 2: Chemical Profile & Regulatory Logic
To ensure compliance and safety, one must understand why this compound requires rigorous containment.
Physicochemical Properties Relevant to Disposal
| Property | Data | Operational Implication |
| CAS Number | 1743-60-8 | Use for waste manifesting and inventory tracking.[1][2] |
| Water Solubility | Very Low (< 1 mg/L) | Will not dissolve/dilute in drains; accumulates in sludge/sediment.[2] |
| Stability | High (Steroid Ring) | Resistant to standard microbial degradation in wastewater treatment plants (WWTPs).[2] |
| Hazard Class | Reproductive Toxin (Repr.[2] 1B) | Requires segregation from general chemical waste streams.[2] |
The Regulatory "Grey Area"
Unlike acute toxins (e.g., Sodium Azide, P105), this compound is not explicitly P-listed or U-listed under federal RCRA regulations (40 CFR § 261.33).[1][2] However, it falls under the "Pharmaceutical Waste" rule (40 CFR Part 266 Subpart P) for healthcare facilities and is widely regulated as "Non-RCRA Regulated Hazardous Waste" in research settings due to its toxicity profile.[2]
-
Federal Mandate: 40 CFR § 266.505 explicitly prohibits the "sewering" (flushing) of hazardous waste pharmaceuticals.[2]
-
State Specifics: In states like California, estrogenic compounds often trigger "Extremely Hazardous" criteria if lethality thresholds are met, or are managed strictly as toxic waste.[1]
Part 3: Operational Disposal Protocol
Step 1: Waste Segregation
Do not mix this compound with oxidizers, acids, or halogenated solvents unless necessary for the experiment.[1][2] Create a dedicated "Cytotoxic/Endocrine Disruptor" waste stream.[1][2]
-
Solid Waste: Contaminated gloves, weigh boats, pipette tips, and dry powder.[1]
-
Liquid Waste: Mother liquors, stock solutions (DMSO/Ethanol based).[1][2]
-
Sharps: Needles/syringes used for injection.[2]
Step 2: Containerization & Labeling
-
Container Type: High-Density Polyethylene (HDPE) or Amber Glass.[1][2] Avoid standard LDPE bags for liquid waste as steroids can adsorb or permeate certain plastics over time.[2]
-
Labeling:
-
Primary Tag: "Hazardous Waste"
-
Constituents: "this compound, [Solvent Name]"
-
Hazard Checkbox: Toxic, Reproductive Toxin.[1]
-
Warning: "CONTAINS ESTROGENS - INCINERATE ONLY"
-
Step 3: Final Disposition (Destruction)
Method: High-Temperature Incineration.[1][2] Logic: The steroid backbone (cyclopentanoperhydrophenanthrene ring) is thermally stable.[2] Standard autoclaving is insufficient to fully mineralize the compound.[2] It must be sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) for incineration at temperatures >1000°C.[1][2]
Why Chemical Deactivation is Not Recommended for Routine Disposal:
While research exists on oxidizing estrogens using Potassium Permanganate (
Part 4: Visualizing the Waste Lifecycle
The following diagram illustrates the critical decision points and flow of waste from the bench to final destruction.
Figure 1: Operational workflow for the segregation and destruction of this compound waste.
Part 5: Scientific Rationale (Causality)
Why "No Drains"? The Bioaccumulation Factor Standard municipal wastewater treatment plants (WWTPs) rely on activated sludge bacteria to degrade organic waste.[2] Steroid esters like this compound are lipophilic (hydrophobic).[1][2]
-
Adsorption: Instead of degrading, they adsorb onto the solid sludge or pass through in the effluent.[2]
-
Re-activation: In the environment, the acetate group can be hydrolyzed by bacterial esterases, releasing free 17
-estradiol, which is even more potent.[1] -
Impact: Concentrations as low as 1 ng/L can induce feminization in male fish (vitellogenin induction), collapsing local aquatic populations.[2]
Self-Validating Protocol To ensure your disposal system is working:
-
Mass Balance Check: Record the mass of substance purchased vs. mass disposed.[2] A significant discrepancy suggests unrecorded loss (spills or improper disposal).[2]
-
Container Compatibility Test: Before adding liquid waste, ensure the solvent (e.g., DMSO, Ethanol) does not degrade the cap liner of your waste container.[1]
References
-
United States Environmental Protection Agency (EPA). (2019).[2][3] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P).[2] Federal Register.[1][2][3][4] [Link]
-
National Institutes of Health (NIH). (2022).[2] Removal of endocrine disrupters from the contaminated environment: treatment strategies.[2][5][6][Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. epa.gov [epa.gov]
- 4. 40 CFR Part 266 - Subpart P - Hazardous Waste Pharmaceuticals | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. thermopileproject.com [thermopileproject.com]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling beta-Estradiol 17-acetate
Handling potent, hormonally active compounds like beta-Estradiol 17-acetate demands more than just a standard laboratory coat and a pair of gloves. It requires a comprehensive safety strategy rooted in a deep understanding of the compound's specific risks and the principles of exposure mitigation. This guide provides researchers, scientists, and drug development professionals with essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, explaining the causality behind each safety measure to build a self-validating system of laboratory practice that ensures both personal and environmental safety.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'
This compound, a synthetic estrogen, is categorized as a hazardous drug due to its potent biological activity at very low concentrations.[1][2] Occupational exposure, even at levels that do not produce immediate effects, can lead to significant long-term health consequences. The primary risks are associated with its potential carcinogenicity and reproductive toxicity.[3][4]
Key Hazards Associated with Estradiol Compounds:
-
Reproductive Toxicity: May damage fertility or the unborn child and may cause harm to breast-fed children.[3][5][6]
-
Systemic Effects: May cause damage to organs through prolonged or repeated exposure.[3][5][7]
-
Acute Toxicity: Harmful if swallowed and can cause skin, eye, and respiratory irritation.[8]
These hazards necessitate a stringent approach to prevent the three primary routes of laboratory exposure:
-
Inhalation: Breathing in aerosolized powder, particularly during weighing or transfer.
-
Dermal Contact: Absorption through the skin, which can occur even with intact skin.[6]
-
Ingestion: Accidental transfer from contaminated hands or surfaces to the mouth.
GHS Hazard Summary Table
| Pictogram | Hazard Class | Hazard Statement |
ngcontent-ng-c1989010908="" class="ng-star-inserted"> | Carcinogenicity, Category 1A/2 | May cause cancer / Suspected of causing cancer.[3][5] |
| Reproductive Toxicity, Category 1A/1B | May damage fertility or the unborn child. May cause harm to breast-fed children.[3] | |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure.[3][7] | |
| Acute Toxicity (Oral), Category 4 | Harmful if swallowed.[8] | |
| Skin Corrosion/Irritation, Category 2 | Causes skin irritation.[8] | |
| Serious Eye Damage/Eye Irritation, Category 2A | Causes serious eye irritation.[8] | |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[8] | |
| Hazardous to the Aquatic Environment, Acute/Chronic | Very toxic to aquatic life with long lasting effects.[3] |
The Hierarchy of Controls: A Multi-Layered Safety Approach
Effective safety is not solely reliant on PPE. It is the final line of defense. A robust safety plan implements the hierarchy of controls, prioritizing measures that eliminate or reduce the hazard at its source.
Caption: Hierarchy of controls for this compound handling.
-
Engineering Controls: This is the most critical layer. All handling of powdered this compound or volatile solutions must be performed inside a certified chemical fume hood to prevent inhalation.[5][9] Using a powder containment hood for weighing is also a highly effective measure.[10]
-
Administrative Controls: Your institution must have clear, written Standard Operating Procedures (SOPs) for handling hazardous drugs.[11] This includes restricting access to authorized personnel, providing comprehensive training on risks and procedures, and clearly labeling all containers and designated work areas.[12] All personnel must confirm in writing that they understand the reproductive risks.[12]
Core Protocol: Selecting and Using Personal Protective Equipment (PPE)
When engineering and administrative controls are in place, PPE provides the necessary barrier against direct contact.
-
Hand Protection: Double-gloving is mandatory.[2][13]
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A chemotherapy-rated nitrile glove (tested against ASTM D6978 standard). This ensures a higher level of resistance to chemical permeation.
-
Causality: The outer glove protects the inner glove from contamination. In case of a minor spill on the outer glove, it can be safely removed and replaced without exposing the skin. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or a tear occurs.
-
-
Body Protection: A standard cotton lab coat is insufficient.
-
Requirement: A disposable, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[2] It should have a closed back and long sleeves with tight-fitting elastic or knit cuffs.
-
Causality: Potent compounds can permeate woven fabrics like cotton. A coated, disposable gown prevents skin contact from spills and can be promptly removed and disposed of as hazardous waste, preventing cross-contamination.
-
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles with side shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[14]
-
Enhanced Protection: A full-face shield should be worn over safety goggles whenever there is a significant risk of splashes, such as when preparing concentrated stock solutions or during decontamination procedures.
-
Causality: This compound can cause serious eye irritation.[8] Goggles provide a seal around the eyes to protect from splashes and aerosols, while a face shield protects the entire face.
-
-
Respiratory Protection:
-
Under Normal Conditions: When working in a certified chemical fume hood, respiratory protection is generally not required.[9]
-
When Required: If engineering controls are not available or fail, or during a large spill cleanup, a NIOSH-approved respirator is essential. For powders, a P100 or N95 respirator is appropriate. For solutions, a respirator with an organic vapor cartridge may be necessary.
-
Causality: The primary inhalation risk comes from aerosolized powder.[9] A fume hood effectively captures these particles. In its absence, a respirator is the only way to protect the respiratory system.
-
PPE Quick Reference Table
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid | Double Nitrile Gloves | Disposable Gown | Goggles | Required if not in a fume hood/enclosure |
| Preparing Solution | Double Nitrile Gloves | Disposable Gown | Goggles & Face Shield | Required if not in a fume hood |
| Cell Culture Dosing | Double Nitrile Gloves | Disposable Gown | Goggles | Not required in a BSC |
| Spill Cleanup | Double Nitrile Gloves | Disposable Gown | Goggles & Face Shield | NIOSH-Approved Respirator |
Procedural Guidance: Step-by-Step Operational Plans
Protocol 1: Weighing Solid this compound
-
Preparation: Don all required PPE (disposable gown, double nitrile gloves, goggles).
-
Work Area: Perform all weighing activities within a chemical fume hood or a dedicated powder containment hood.[5][9]
-
Surface Protection: Place a disposable, plastic-backed absorbent pad on the work surface.
-
Handling: Use dedicated spatulas and weigh paper. Minimize the generation of dust by handling the powder gently. Do not crush tablets or crystals if possible.[2][15]
-
Tare & Weigh: Place the weigh paper on the balance, tare, and carefully add the desired amount of compound.
-
Containment: Immediately after weighing, carefully fold the weigh paper and place it into a sealable container (e.g., a conical tube) for transport to the dissolution area.
-
Cleanup: Wipe the spatula and any potentially contaminated surfaces with a disposable wipe moistened with 70% ethanol. Dispose of the pad, weigh paper, and outer gloves as hazardous chemical waste.
Protocol 2: Safe Doffing (Removal) of PPE
The order of PPE removal is critical to prevent self-contamination.
Caption: Step-by-step workflow for safe PPE removal.
Decontamination and Disposal: Closing the Loop Safely
-
Surface Decontamination: All non-disposable equipment and surfaces must be decontaminated. Wipe surfaces thoroughly with 70% ethanol or another appropriate disinfectant, followed by a sterile water rinse if required.[8] Some studies suggest that oxidative processes like chlorination are effective, but alcohol is more practical for routine lab cleanup.[16][17]
-
Waste Disposal: All materials that have come into contact with this compound are considered hazardous waste.[6] This includes:
-
Gloves, gowns, and other disposable PPE.
-
Pipette tips, conical tubes, and other plasticware.
-
Contaminated weigh papers and absorbent pads.
-
Excess or expired compound.
All waste must be collected in clearly labeled, sealed hazardous waste containers for disposal by trained personnel according to local, state, and federal regulations.[6] Do not allow the product to enter drains.[9][14]
-
References
-
Estradiol Safety Data Sheet. (2006). Exposome-Explorer. [Link]
-
Estradiol Handling Process. Northern Arizona University. [Link]
-
Estradiol Formulation Safety Data Sheet. (2023). Organon. [Link]
-
Hazardous Drug Exposures in Healthcare. (2024). Centers for Disease Control and Prevention (CDC). [Link]
-
NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. (2016). Centers for Disease Control and Prevention (CDC). [Link]
-
Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
A Review of Methods for the Removal of Endocrine-Disrupting Compounds. (2022). MDPI. [Link]
-
Estradiol Formulation Safety Data Sheet. (2023). Organon. [Link]
-
Reducing Exposure to Airborne Hormones during Compounding. (2023). Sentry Air Systems, Inc. [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists. [Link]
-
Removal of estrogens through water disinfection processes and formation of by-products. (2010). ScienceDirect. [Link]
-
Removal of endocrine-disrupting chemical mixtures in water using chlorination and photolysis. (2023). IWA Publishing. [Link]
-
Reducing Exposure to Airborne Hormones during Compounding. (2013). Sentry Air Systems, Inc. [Link]
-
USP 800 & OSHA HazCom: Understanding Your Requirements. (2019). VelocityEHS. [Link]
Sources
- 1. Hazardous Drug Exposures in Healthcare | Healthcare Workers | CDC [cdc.gov]
- 2. cdc.gov [cdc.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. organon.com [organon.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. in.nau.edu [in.nau.edu]
- 10. Reducing Exposure to Airborne Hormones during Compounding - Sentry Air Systems, Inc. [sentryair.com]
- 11. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. ehs.com [ehs.com]
- 13. ashp.org [ashp.org]
- 14. targetmol.com [targetmol.com]
- 15. cdn.pfizer.com [cdn.pfizer.com]
- 16. Removal of estrogens through water disinfection processes and formation of by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iwaponline.com [iwaponline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
